Egfr-IN-98
説明
Structure
3D Structure
特性
分子式 |
C20H22ClN5O |
|---|---|
分子量 |
383.9 g/mol |
IUPAC名 |
4-chloro-2-[4-(2-piperazin-1-ylethylamino)quinazolin-2-yl]phenol |
InChI |
InChI=1S/C20H22ClN5O/c21-14-5-6-18(27)16(13-14)20-24-17-4-2-1-3-15(17)19(25-20)23-9-12-26-10-7-22-8-11-26/h1-6,13,22,27H,7-12H2,(H,23,24,25) |
InChIキー |
ZDZXEMSLNBAVDR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CCNC2=NC(=NC3=CC=CC=C32)C4=C(C=CC(=C4)Cl)O |
製品の起源 |
United States |
Foundational & Exploratory
Egfr-IN-98: A Comprehensive Target Profile and Selectivity Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Egfr-IN-98, also identified as Compound 4c, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). Dysregulation of EGFR signaling is a critical factor in the progression of various cancers, making it a key target for therapeutic intervention. This technical guide provides a detailed overview of the target profile and selectivity of this compound, compiling available quantitative data, experimental methodologies, and relevant signaling pathways to support further research and development efforts.
Target Profile of this compound
This compound has demonstrated significant inhibitory activity against both wild-type and clinically relevant mutant forms of EGFR. The following tables summarize the available quantitative data on its potency.
Biochemical Activity
| Target | IC50 (µM) |
| EGFR (Wild-Type) | Data not available in the primary publication |
| EGFR (L858R/T790M/C797S) | 0.277[1] |
| EGFR (Del19/T790M/C797S) | 0.089[1] |
Cellular Activity
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | Data not available in the primary publication |
| PC-3 | Prostate Cancer | Data not available in the primary publication |
| HepG2 | Hepatocellular Carcinoma | Data not available in the primary publication |
Selectivity Profile
A comprehensive kinase selectivity profile for this compound against a broad panel of kinases has not been publicly reported. However, the standard practice for characterizing the selectivity of a novel kinase inhibitor involves screening against a large panel of kinases. This is crucial for identifying potential off-target effects and understanding the inhibitor's overall specificity.
Representative Kinase Selectivity Profiling Protocol
A common method for assessing kinase selectivity is through commercially available screening services. These services typically utilize radiometric or luminescence-based assays to measure the inhibitory activity of a compound against a diverse panel of kinases.
Experimental Workflow: Kinase Selectivity Profiling
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro EGFR Tyrosine Kinase Assay (ELISA-based)
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of the EGFR tyrosine kinase.
Methodology
-
Coating: A 96-well plate is coated with a substrate peptide (e.g., poly(Glu, Tyr)4:1).
-
Kinase Reaction: Recombinant human EGFR is added to the wells along with ATP and varying concentrations of the test compound (this compound). The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
Detection: The phosphorylation of the substrate is detected using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP).
-
Signal Generation: A chromogenic substrate for the enzyme is added, and the resulting colorimetric signal is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxic or cytostatic effects.
Methodology
-
Cell Seeding: Cancer cells (e.g., A549, PC-3, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Biochemical Kinase Assay for Mutant EGFR (Representative Protocol - ADP-Glo™)
While the specific protocol for determining the IC50 values of this compound against the L858R/T790M/C797S and Del19/T790M/C797S mutants is not publicly available, a common and robust method for such determinations is the ADP-Glo™ Kinase Assay.[2][3][4]
Principle: This assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Workflow: ADP-Glo™ Kinase Assay
Signaling Pathways
This compound exerts its effects by inhibiting the EGFR signaling cascade, which plays a central role in cell proliferation, survival, and differentiation.
Simplified EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating multiple downstream signaling cascades.
Conclusion
This compound is a potent inhibitor of clinically significant EGFR mutants. The provided data and experimental protocols offer a foundation for further investigation into its therapeutic potential. A comprehensive kinase selectivity profile is a critical next step in fully characterizing this compound and predicting its clinical safety and efficacy. The methodologies outlined in this guide provide a framework for conducting such studies.
References
Unveiling the Binding Affinity of Novel EGFR Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, publicly available data on the specific binding affinity of a compound designated "Egfr-IN-98" to EGFR mutants is not available. This guide provides a comprehensive framework and representative data for a hypothetical EGFR inhibitor, herein referred to as Egfr-IN-X , to illustrate the core principles and methodologies used in the evaluation of such compounds. The experimental protocols and data presented are based on established methods for characterizing EGFR tyrosine kinase inhibitors.
Introduction to EGFR Inhibition and Resistance
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through activating mutations in its kinase domain, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[2][3]
First and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib, erlotinib, and afatinib, have shown significant clinical efficacy in patients with activating mutations like exon 19 deletions and the L858R substitution. However, the emergence of acquired resistance mutations, particularly the T790M "gatekeeper" mutation, often limits their long-term effectiveness. This has spurred the development of next-generation inhibitors designed to overcome these resistance mechanisms. The C797S mutation, which can arise after treatment with third-generation inhibitors like osimertinib, presents a further challenge by preventing covalent binding of these irreversible inhibitors.[4][5][6]
This technical guide focuses on the characterization of a novel, hypothetical EGFR inhibitor, Egfr-IN-X, and its binding affinity to a panel of clinically relevant EGFR mutants.
Quantitative Binding Affinity of Egfr-IN-X to EGFR Mutants
The inhibitory activity of Egfr-IN-X was assessed against wild-type EGFR and a panel of mutant EGFR kinases using both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce the enzymatic activity or cell proliferation by 50%, are summarized in the table below.
| EGFR Mutant | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line |
| Wild-Type (WT) | 150 | >1000 | A431 |
| L858R | 5 | 20 | H3255 |
| Exon 19 Del | 3 | 15 | PC-9 |
| T790M | 350 | >2000 | - |
| L858R/T790M | 10 | 50 | H1975 |
| Exon 19 Del/T790M | 8 | 45 | - |
| L858R/T790M/C797S | 25 | 100 | Ba/F3-L858R/T790M/C797S |
| Exon 19 Del/T790M/C797S | 20 | 90 | Ba/F3-Exon19Del/T790M/C797S |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Biochemical Kinase Assays
Objective: To determine the direct inhibitory effect of Egfr-IN-X on the enzymatic activity of purified EGFR kinase domains.
Methodology: ELISA-Based Kinase Assay [7][8]
-
Plate Preparation: Recombinant human EGFR kinase domains (wild-type and mutants) are coated onto 96-well microplates.
-
Inhibitor Addition: A serial dilution of Egfr-IN-X is prepared and added to the wells.
-
Kinase Reaction Initiation: A solution containing a biotinylated peptide substrate and ATP is added to each well to initiate the kinase reaction. The plates are incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the phosphorylated substrate is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric HRP substrate.
-
Data Analysis: The absorbance is read using a microplate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Proliferation Assays
Objective: To evaluate the potency of Egfr-IN-X in inhibiting the proliferation of cancer cell lines harboring specific EGFR mutations.
-
Cell Seeding: Human cancer cell lines with known EGFR mutation status (e.g., A431 for WT, H3255 for L858R, PC-9 for Exon 19 deletion, H1975 for L858R/T790M) or engineered Ba/F3 cells expressing specific mutant EGFR constructs are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of Egfr-IN-X and incubated for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.
Visualizations
Experimental Workflow
Caption: Workflow for determining the binding affinity of Egfr-IN-X.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway with mutation and inhibitor effects.
Conclusion
The hypothetical data for Egfr-IN-X suggests a promising profile as a next-generation EGFR inhibitor with potent activity against common activating mutations (L858R, Exon 19 Del) and the clinically significant resistance mutations, including the challenging triple mutant (L858R/T790M/C797S and Exon 19 Del/T790M/C797S). Its selectivity for mutant EGFR over wild-type in cellular assays indicates a potential for a favorable therapeutic window. Further preclinical and clinical investigations would be warranted to fully elucidate the therapeutic potential of such a compound. The methodologies and frameworks presented in this guide provide a robust foundation for the evaluation of novel EGFR inhibitors in the ongoing effort to combat resistance in EGFR-driven cancers.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frequency and significance of epidermal growth factor receptor mutations detected by PCR methods in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor (EGFR) mutations in a series of non-small-cell lung cancer (NSCLC) patients and response rate to EGFR-specific tyrosine kinase inhibitors (TKIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR C797S, EGFR T790M and EGFR sensitizing mutations in non-small cell lung cancer revealed by six-color crystal digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Navigating Triple-Mutant Resistance: A Technical Guide to Fourth-Generation EGFR Inhibitors Targeting L858R/T790M/C797S
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "EGFR-IN-98" is not referenced in the currently available scientific literature. This guide therefore focuses on the broader class of fourth-generation EGFR inhibitors developed to overcome resistance mediated by the L858R/T790M/C797S triple mutation in the Epidermal Growth Factor Receptor (EGFR).
Introduction: The Challenge of Acquired Resistance in NSCLC
First and second-generation EGFR tyrosine kinase inhibitors (TKIs) have demonstrated significant clinical benefit in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations, such as L858R. However, the emergence of the T790M gatekeeper mutation often leads to acquired resistance. While third-generation TKIs, like osimertinib, effectively target the T790M mutation, their efficacy is limited by the subsequent development of the C797S mutation. The triple-mutant EGFR (L858R/T790M/C797S) presents a formidable challenge in NSCLC therapy, necessitating the development of novel, fourth-generation inhibitors. This guide provides a technical overview of the activity, mechanism, and evaluation of these next-generation compounds.
Quantitative Activity of Fourth-Generation EGFR Inhibitors
The development of fourth-generation EGFR inhibitors has yielded several promising compounds with potent activity against the L858R/T790M/C797S triple mutant. The following tables summarize the reported biochemical and cellular activities of selected inhibitors.
Table 1: Biochemical Activity of Fourth-Generation EGFR Inhibitors against L858R/T790M/C797S EGFR
| Compound/Inhibitor | IC50 (nM) against L858R/T790M/C797S EGFR | IC50 (nM) against Wild-Type (WT) EGFR | Selectivity Index (WT/Triple Mutant) |
| Compound 21 | Significant inhibitory activity | Lower activity | High |
| Compound 48 | 2.2 | - | - |
| Compound 11eg | 53 | 1050 | 19.8 |
| Compound 28 | 27.5 | >1000 | >36.4 |
| Compounds 15 & 16 | 22 and 18, respectively | - | - |
| TQB3804 | 0.13 | 1.07 | 8.2 |
| Compound 22 | 0.09 | - | - |
Table 2: Cellular Activity of Fourth-Generation EGFR Inhibitors against Cells Expressing L858R/T790M/C797S EGFR
| Compound/Inhibitor | Cell Line | Cellular IC50 (nM) |
| Compound 11eg | NSCLC cells with L858R/T790M/C797S | 52 |
| Compound 48 | Ba/F3 (L858R/T790M/C797S) | Effective inhibition |
| CCM-205 | Ba/F3 (DTC and LTC) | 137 |
| CCM-308 | Ba/F3 (DTC and LTC) | 40 |
| Compound 22 | Ba/F3 (Del19/T790M/C797S) | 14 |
DTC and LTC refer to different triple mutant constructs. Data is compiled from various research publications and presented for comparative purposes.
Experimental Protocols
Biochemical Kinase Assay for L858R/T790M/C797S EGFR
This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against the purified triple-mutant EGFR protein.
Materials:
-
Recombinant human EGFR (L858R/T790M/C797S) protein
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
Test compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the master mix containing Kinase Assay Buffer, ATP, and the peptide substrate.
-
Compound Plating: Dispense the serially diluted test compound into the wells of the 384-well plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (no enzyme).
-
Enzyme Addition: Dilute the EGFR (L858R/T790M/C797S) enzyme to the desired concentration in Kinase Assay Buffer and add to all wells except the "no enzyme" control.
-
Initiate Reaction: Add the master mix to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This protocol describes a method to assess the anti-proliferative activity of a test compound on cells engineered to express the L858R/T790M/C797S EGFR mutant.
Cell Lines:
-
Ba/F3 cells stably expressing human EGFR (L858R/T790M/C797S)
-
NCI-H1975 cells with CRISPR/Cas9-mediated knock-in of the C797S mutation (already harboring L858R/T790M)
Materials:
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound serially diluted in culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear or white-walled plates
-
Sterile cell culture supplies
Procedure:
-
Cell Seeding: Seed the engineered cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in complete growth medium. For Ba/F3 cells, IL-3 should be withdrawn from the medium to ensure proliferation is dependent on the mutant EGFR activity.
-
Compound Treatment: After allowing the cells to attach overnight (for adherent cells like NCI-H1975), add the serially diluted test compounds to the wells. Include DMSO-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of proliferation for each compound concentration and determine the cellular IC50 value by fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway, which is constitutively activated by the L858R/T790M/C797S mutations, leading to uncontrolled cell proliferation and survival.
Caption: Constitutively active EGFR L858R/T790M/C797S drives downstream signaling pathways.
Biochemical Assay Workflow
The workflow for the in vitro biochemical kinase assay is depicted below.
Caption: Workflow for determining biochemical IC50 of EGFR inhibitors.
Cell-Based Assay Workflow
The following diagram outlines the steps involved in the cell-based proliferation assay.
Caption: Workflow for determining the cellular anti-proliferative IC50.
Conclusion
The emergence of the EGFR L858R/T790M/C797S triple mutation represents a significant clinical hurdle in the management of NSCLC. The development of fourth-generation EGFR inhibitors that can effectively target this resistant mutant is a critical area of research. This guide provides a summary of the quantitative activity of some of these novel inhibitors and details the experimental protocols required for their evaluation. The provided workflows and pathway diagrams offer a visual representation of the underlying biology and experimental procedures, serving as a valuable resource for researchers in the field of oncology drug discovery. Continued efforts in the design and optimization of these fourth-generation inhibitors are essential to provide new therapeutic options for patients who have exhausted current treatments.
Technical Guide: Potency and Mechanism of Fourth-Generation EGFR Inhibitors Against the Del19/T790M/C797S Mutation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound specifically named "Egfr-IN-98". Therefore, this technical guide utilizes a representative, hypothetical fourth-generation EGFR inhibitor, herein referred to as "Compound X," to illustrate the expected potency, experimental evaluation, and mechanism of action against the clinically significant Del19/T790M/C797S EGFR triple mutation. The data and methodologies presented are based on established practices in the field of EGFR inhibitor development.
The emergence of the tertiary C797S mutation in the epidermal growth factor receptor (EGFR) kinase domain, in conjunction with the Del19 and T790M mutations, confers resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib.[1][2][3] This has created a critical need for the development of fourth-generation EGFR TKIs capable of potently and selectively inhibiting this triple-mutant variant.[2] These next-generation inhibitors are being designed to overcome the steric hindrance imposed by the C797S mutation, which prevents the covalent bond formation utilized by irreversible inhibitors.[1][3]
Data Presentation: Potency of Compound X
The inhibitory activity of Compound X was evaluated in both biochemical and cellular assays to determine its potency and selectivity against various EGFR isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| EGFR Genotype | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line |
| Del19/T790M/C797S | 1.5 | 15.2 | Ba/F3 |
| Del19/T790M | 0.8 | 8.1 | Ba/F3 |
| L858R/T790M | 1.1 | 10.5 | Ba/F3 |
| Wild-Type (WT) | >1000 | >2000 | A431 |
Table 1: In vitro potency and selectivity of Compound X against various EGFR genotypes. Data is representative of a potent and selective fourth-generation EGFR inhibitor.
Experimental Protocols
Biochemical Kinase Assay
The enzymatic activity of recombinant EGFR proteins (Del19/T790M/C797S, Del19/T790M, L858R/T790M, and WT) was measured using a time-resolved fluorescence energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human EGFR proteins, ATP, and a biotinylated peptide substrate.
-
Procedure:
-
The kinase reaction was initiated by adding ATP to a mixture of the EGFR enzyme, peptide substrate, and varying concentrations of Compound X in an assay buffer.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
A detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin was added to stop the reaction.
-
After a 60-minute incubation, the TR-FRET signal was measured using a suitable plate reader.
-
-
Data Analysis: The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.
Cellular Proliferation Assay
The anti-proliferative activity of Compound X was assessed in Ba/F3 murine pro-B cells engineered to express human EGFR mutants and in the A431 human epidermoid carcinoma cell line expressing wild-type EGFR.
-
Cell Culture: Ba/F3 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3. A431 cells were cultured in DMEM with 10% fetal bovine serum.
-
Procedure:
-
Cells were seeded in 96-well plates and treated with a serial dilution of Compound X.
-
After 72 hours of incubation, cell viability was determined using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Data Analysis: IC50 values were determined from dose-response curves using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathways
The binding of a ligand, such as EGF, to the Epidermal Growth Factor Receptor (EGFR) triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways.[4] Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival.[4][5] Fourth-generation inhibitors like Compound X are designed to bind to the ATP-binding site of the EGFR kinase domain, thereby blocking its activation and the subsequent downstream signaling.
References
- 1. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 4. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Publicly Available Preclinical Data for Egfr-IN-98
As of late 2025, a thorough review of publicly accessible scientific literature and databases reveals no specific preclinical data or efficacy studies for a compound designated "Egfr-IN-98." This designation does not correspond to any known investigational or approved drug targeting the Epidermal Growth Factor Receptor (EGFR).
Therefore, this technical guide will proceed by presenting a representative framework for the preclinical evaluation of a hypothetical, novel EGFR inhibitor, which we will refer to as EGFRi-98 . The data, protocols, and visualizations provided are illustrative of the standard methodologies and expected outcomes for a potent and selective EGFR inhibitor based on established research in the field.
A Technical Guide to the Preclinical Profile of a Novel EGFR Inhibitor: EGFRi-98
This document outlines the preclinical data and efficacy of EGFRi-98, a hypothetical third-generation covalent inhibitor designed to target common EGFR mutations, including exon 19 deletions and the L858R mutation, as well as the T790M resistance mutation, while sparing wild-type (WT) EGFR.
Biochemical and Cellular Activity
The initial preclinical evaluation of an EGFR inhibitor involves determining its potency and selectivity at the molecular and cellular levels.
Table 1: In Vitro Enzymatic and Cellular Potency of EGFRi-98
| Assay Type | Target | Cell Line | IC50 / EC50 (nM) |
| Enzymatic Assay | |||
| EGFR (L858R/T790M) | - | 0.8 | |
| EGFR (Exon 19 Del) | - | 1.2 | |
| EGFR (WT) | - | 85.0 | |
| Cellular Proliferation Assay | |||
| EGFR (L858R/T790M) | NCI-H1975 | 5.2 | |
| EGFR (Exon 19 Del) | PC-9 | 4.8 | |
| EGFR (WT) | A549 | >1000 |
Experimental Protocols:
-
Enzymatic Assays: The inhibitory activity of EGFRi-98 against purified recombinant EGFR kinase domains (L858R/T790M, Exon 19 Del, and WT) was assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Kinase reactions were initiated by adding ATP, and the phosphorylation of a synthetic substrate was measured. IC50 values were determined from dose-response curves.
-
Cellular Proliferation Assays: Human cancer cell lines with defined EGFR mutation status (NCI-H1975 for L858R/T790M, PC-9 for Exon 19 Del, and A549 for WT) were cultured. Cells were treated with increasing concentrations of EGFRi-98 for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. EC50 values were calculated from the resulting dose-response curves.
Target Engagement and Downstream Signaling
To confirm that EGFRi-98 inhibits its intended target within the cell, its effect on EGFR autophosphorylation and downstream signaling pathways is evaluated.
Experimental Protocol: Western Blotting
NCI-H1975 cells were treated with varying concentrations of EGFRi-98 for 2 hours. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. GAPDH was used as a loading control.
This analysis is expected to show a dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK, confirming the on-target activity of EGFRi-98.
EGFR Signaling Pathway
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of EGFRi-98 is evaluated in vivo using mouse xenograft models.
Table 2: In Vivo Anti-Tumor Efficacy of EGFRi-98 in an NCI-H1975 Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2.5 |
| EGFRi-98 | 10 | 65 | -1.0 |
| EGFRi-98 | 25 | 92 | -3.2 |
| EGFRi-98 | 50 | 105 (Regression) | -5.8 |
Experimental Protocol: Xenograft Study
Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 NCI-H1975 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. EGFRi-98 was administered orally, once daily (QD), for 21 days. Tumor volumes and body weights were measured twice weekly. Tumor growth inhibition (TGI) was calculated at the end of the study relative to the vehicle control group.
Preclinical Efficacy Evaluation Workflow
Understanding the Novelty of 4th Generation EGFR TKIs: A Technical Overview
Note: The specific compound "Egfr-IN-98" was not identifiable in publicly available scientific literature. Therefore, this guide will focus on a well-characterized, representative 4th generation EGFR Tyrosine Kinase Inhibitor (TKI), BLU-945 , to illustrate the core principles, data, and experimental approaches relevant to this class of drugs.
Introduction: The Challenge of Acquired Resistance in EGFR-Mutated NSCLC
The treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR) has been revolutionized by the development of targeted TKIs. First and second-generation TKIs offered significant improvements over chemotherapy. The subsequent development of the third-generation TKI, osimertinib, effectively addressed the most common resistance mechanism to earlier TKIs, the T790M "gatekeeper" mutation. However, acquired resistance to osimertinib inevitably emerges, frequently driven by a tertiary mutation, C797S, at the covalent binding site of the inhibitor.[1][2] This has created a critical unmet need for novel therapeutic strategies.
Fourth-generation EGFR TKIs are being developed to overcome this C797S-mediated resistance. These agents are designed to inhibit EGFR signaling in the presence of the C797S mutation, often in the context of other activating mutations (such as exon 19 deletions or L858R) and the T790M mutation.[1][2] BLU-945 is a potent, reversible, and orally available next-generation EGFR TKI that selectively targets EGFR-activating and resistance mutations, including those with the C797S alteration, while sparing wild-type (WT) EGFR.[2][3]
The Novelty of BLU-945: Mechanism of Action
The key innovation of 4th generation EGFR TKIs like BLU-945 lies in their ability to inhibit the kinase activity of EGFR despite the C797S mutation. The C797 residue is crucial for the covalent and irreversible binding of third-generation inhibitors like osimertinib. The substitution of cysteine with serine at this position prevents this covalent bond formation, rendering the inhibitors ineffective.[1]
BLU-945 circumvents this by being a reversible inhibitor . Its binding to the ATP-binding pocket of EGFR is not dependent on forming a covalent bond with Cys797. This allows it to effectively inhibit the kinase activity of EGFR harboring the C797S mutation.[3] Furthermore, BLU-945 is designed to be highly selective for mutant forms of EGFR over the wild-type receptor, which is anticipated to result in a more favorable safety profile with fewer off-target toxicities.[2][3]
Below is a diagram illustrating the EGFR signaling pathway and the points of inhibition by different generations of TKIs.
Preclinical Data for BLU-945
The preclinical development of BLU-945 has demonstrated its potential to overcome resistance to third-generation EGFR TKIs.
In Vitro Potency and Selectivity
Biochemical and cellular assays have been employed to determine the inhibitory activity (IC50) of BLU-945 against various EGFR mutations.
| EGFR Mutant | BLU-945 IC50 (nM) | Osimertinib IC50 (nM) |
| Triple Mutant | ||
| Exon 19 del / T790M / C797S | Potent Inhibition | Resistant |
| L858R / T790M / C797S | Potent Inhibition | Resistant |
| Double Mutant | ||
| Exon 19 del / T790M | Potent Inhibition | Potent Inhibition |
| L858R / T790M | Potent Inhibition | Potent Inhibition |
| Activating Mutant | ||
| Exon 19 del | Potent Inhibition | Potent Inhibition |
| L858R | Potent Inhibition | Potent Inhibition |
| Wild-Type | ||
| WT EGFR | Spared | Spared (relative to mutant) |
Note: Specific IC50 values are proprietary and often presented as ranges in publications. The table reflects the general potency profile described in the literature.[2][3]
In Vivo Efficacy
Preclinical in vivo studies using patient-derived xenograft (PDX) models have been crucial in demonstrating the anti-tumor activity of BLU-945.
| Model | EGFR Mutation | Treatment | Outcome |
| PDX Model 1 | Exon 19 del / T790M / C797S | BLU-945 | Significant tumor regression |
| PDX Model 2 | L858R / T790M / C797S | BLU-945 | Significant tumor regression |
| PDX Model 3 | Exon 19 del / T790M / C797S | Osimertinib | Resistance (tumor growth) |
| Intracranial Model | Exon 19 del / T790M / C797S | BLU-945 | Intracranial activity observed |
This table summarizes the typical findings from in vivo studies as reported in scientific literature.[1]
Experimental Protocols
The following are generalized methodologies for key experiments used in the preclinical evaluation of 4th generation EGFR TKIs like BLU-945.
Biochemical Kinase Assays
Objective: To determine the direct inhibitory activity of the compound on the enzymatic function of purified EGFR kinase domains.
Methodology:
-
Protein Expression and Purification: Recombinant EGFR kinase domains (wild-type and various mutant forms) are expressed in an appropriate system (e.g., baculovirus-infected insect cells) and purified.
-
Kinase Reaction: The purified kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
Inhibitor Addition: The test compound (e.g., BLU-945) is added at varying concentrations.
-
Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be done using methods such as:
-
Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Using commercial kits that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated from the dose-response curve.
Cell-Based Proliferation Assays
Objective: To assess the effect of the inhibitor on the growth and viability of cancer cells harboring specific EGFR mutations.
Methodology:
-
Cell Culture: NSCLC cell lines with known EGFR mutations (e.g., H1975 for L858R/T790M, or engineered cell lines expressing the C797S mutation) are cultured under standard conditions.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound.
-
Incubation: The cells are incubated for a defined period (typically 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as:
-
MTS/MTT assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® assay: Measures intracellular ATP levels as an indicator of cell viability.
-
-
GI50/IC50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) or 50% reduction in viability (IC50) is determined.
Western Blotting for Signaling Pathway Analysis
Objective: To determine the effect of the inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with the inhibitor for a specific duration, then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to assess the degree of pathway inhibition.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation: Patient-derived tumor fragments (PDX models) or cultured cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., BLU-945) via an appropriate route (e.g., oral gavage), while the control group receives a vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group. Tumors may also be harvested for pharmacodynamic analysis (e.g., Western blotting).
Conclusion and Future Directions
Fourth-generation EGFR TKIs, exemplified by BLU-945, represent a significant advancement in the treatment of EGFR-mutant NSCLC by directly addressing the challenge of C797S-mediated resistance. The novelty of these inhibitors lies in their ability to effectively inhibit EGFR in a non-covalent, reversible manner, while maintaining selectivity for mutant over wild-type EGFR. Preclinical data for compounds like BLU-945 are promising, demonstrating potent in vitro and in vivo activity against clinically relevant resistance mutations.
The ongoing clinical development of these agents will be critical in defining their role in the evolving landscape of NSCLC therapy. Future research will likely focus on combination strategies to further enhance efficacy and overcome other potential resistance mechanisms, as well as on identifying biomarkers to select patients most likely to benefit from these novel therapies.
References
- 1. onclive.com [onclive.com]
- 2. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of EGFR Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of epidermal growth factor receptor (EGFR) inhibitors. The protocols detailed below are generalized for testing novel compounds, such as a hypothetical "Egfr-IN-98," and can be adapted for specific experimental needs.
Introduction to EGFR
The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2][3] This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MAPK and PI3K/Akt pathways, which are critical for normal cellular function.[3][4][5] However, dysregulation of EGFR signaling, through overexpression or activating mutations, is a common feature in various cancers, making it a prime target for anti-cancer therapies.[2][6] EGFR inhibitors are designed to block the receptor's kinase activity, thereby inhibiting the downstream signaling pathways that drive tumor growth.[7]
Key In Vitro Assays for EGFR Inhibitor Evaluation
A variety of in vitro assays are employed to characterize the potency and mechanism of action of EGFR inhibitors. These can be broadly categorized into biochemical assays and cell-based assays.
-
Biochemical (Kinase) Assays: These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified EGFR protein. They are essential for determining the direct interaction between the inhibitor and its target.
-
Cell-Based Assays: These assays assess the effect of the inhibitor on cellular processes that are dependent on EGFR signaling, such as cell proliferation, viability, and downstream pathway modulation. They provide insights into the compound's activity in a more physiologically relevant context.
Experimental Protocols
Biochemical Assay: EGFR Kinase Activity (ADP-Glo™ Format)
This protocol is adapted from a luminescent kinase assay that measures the amount of ADP produced from a kinase reaction.[1]
Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against purified EGFR kinase.
Materials:
-
Recombinant human EGFR enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
EGFR Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[1]
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white, flat-bottom plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in EGFR Kinase Buffer.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the EGFR enzyme and substrate in EGFR Kinase Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in EGFR Kinase Buffer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[1]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[1]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[1]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Assay: Cell Proliferation (MTS Assay)
This protocol describes a colorimetric method to assess the effect of an EGFR inhibitor on the proliferation of cancer cells that are dependent on EGFR signaling.
Objective: To determine the in vitro IC50 of a test compound (e.g., this compound) on the proliferation of an EGFR-dependent cancer cell line.
Materials:
-
EGFR-dependent cancer cell line (e.g., A549, PC3)[2]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., this compound)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear, flat-bottom plates
-
Multichannel pipettes
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle (DMSO).
-
-
Incubation: Incubate the plate for 72 hours.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
The absorbance is directly proportional to the number of viable cells. The percentage of proliferation inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Data Presentation
The quantitative data from the biochemical and cell-based assays should be summarized in a clear and structured table for easy comparison.
| Assay Type | Cell Line / Enzyme | Parameter | This compound (Value) | Positive Control (Value) |
| Biochemical | Recombinant EGFR | IC50 (nM) | [Insert Value] | [Insert Value] |
| Cell Proliferation | A549 | IC50 (µM) | [Insert Value] | [Insert Value] |
| Cell Proliferation | PC3 | IC50 (µM) | [Insert Value] | [Insert Value] |
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Experimental Workflow for Biochemical Kinase Assay
Caption: Workflow for the EGFR biochemical kinase assay.
Experimental Workflow for Cell-Based Proliferation Assay
Caption: Workflow for the cell-based proliferation assay.
References
- 1. promega.com.cn [promega.com.cn]
- 2. mdpi.com [mdpi.com]
- 3. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Determining the Potency of Egfr-IN-98: Application Notes and Protocols for IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the determination of the half-maximal inhibitory concentration (IC50) of Egfr-IN-98, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). The provided methodologies cover both biochemical and cell-based assays to comprehensively characterize the inhibitory activity of this compound.
Introduction to EGFR and this compound
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a key driver in the development and progression of various cancers.[1][4] this compound is a novel small molecule inhibitor designed to target the kinase activity of EGFR, thereby blocking downstream signaling pathways and inhibiting the growth of EGFR-dependent tumors. Accurate determination of the IC50 value of this compound is a critical step in its preclinical development, providing a quantitative measure of its potency.
Data Presentation: IC50 Values for this compound
The following table summarizes the hypothetical IC50 values for this compound determined using various assays. This data is for illustrative purposes to demonstrate how results can be presented.
| Assay Type | Target | Cell Line | IC50 (nM) |
| Biochemical | Wild-Type EGFR | - | 5.2 |
| Biochemical | EGFR (T790M mutant) | - | 150.8 |
| Cell-Based | Wild-Type EGFR | A431 | 25.6 |
| Cell-Based | EGFR (L858R mutant) | HCC827 | 10.3 |
| Cell-Based | EGFR (L858R/T790M) | NCI-H1975 | 250.1 |
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway
The following diagram illustrates the simplified EGFR signaling cascade, which is initiated by ligand binding and subsequent receptor dimerization and autophosphorylation.[1][2] This activation triggers downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately leading to cell proliferation and survival.[2][5]
References
- 1. svarlifescience.com [svarlifescience.com]
- 2. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Epidermal Growth Factor Receptor: A Potential Therapeutic Target for Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies [frontiersin.org]
EGFR-IN-98: Application Notes and Protocols for Studying Drug-Resistant EGFR Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
EGFR-IN-98, also identified as Compound 4c, is a potent, fourth-generation epidermal growth factor receptor (EGFR) inhibitor. It has demonstrated significant activity against clinically relevant, drug-resistant EGFR mutations that arise during cancer therapy. Specifically, this compound targets the triple mutations L858R/T790M/C797S and Del19/T790M/C797S, which confer resistance to third-generation EGFR inhibitors like osimertinib. These application notes provide a comprehensive overview of this compound, including its inhibitory activity, and detailed protocols for its use in in vitro and in vivo research settings.
Data Presentation
The inhibitory activity of this compound against key drug-resistant EGFR mutations is summarized below. This data is crucial for designing experiments to study its efficacy and mechanism of action.
| Mutant EGFR Kinase | This compound IC50 (µM) | Reference Compound (e.g., Osimertinib) |
| L858R/T790M/C797S | 0.277 | >10 µM (typical) |
| Del19/T790M/C797S | 0.089 | >10 µM (typical) |
| Table 1: In vitro inhibitory activity of this compound against drug-resistant EGFR mutations. Data sourced from publicly available information on Compound 4c. |
Signaling Pathways and Experimental Workflows
To effectively utilize this compound in research, it is essential to understand the signaling pathways it targets and the typical experimental workflows for its evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.
Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific drug-resistant EGFR mutant kinases.
Materials:
-
Recombinant human EGFR (L858R/T790M/C797S or Del19/T790M/C797S) enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to final assay concentrations ranging from 10 µM to 0.1 nM.
-
In a 384-well plate, add 2.5 µL of kinase buffer containing the EGFR mutant enzyme.
-
Add 0.5 µL of the this compound serial dilutions to the wells. Include DMSO-only wells as a negative control.
-
Add 2.5 µL of a mixture of the peptide substrate and ATP in kinase buffer to initiate the reaction. The final ATP concentration should be close to the Km for the specific EGFR mutant.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To assess the effect of this compound on the proliferation of cancer cell lines harboring drug-resistant EGFR mutations.
Materials:
-
Human non-small cell lung cancer (NSCLC) cell lines expressing EGFR L858R/T790M/C797S or Del19/T790M/C797S (e.g., engineered Ba/F3 or PC-9 cells).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
This compound (dissolved in DMSO).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
96-well clear or white-walled cell culture plates.
-
Microplate reader (for absorbance at 570 nm for MTT, or luminescence for CellTiter-Glo®).
Protocol:
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with various concentrations of this compound. Include DMSO-treated cells as a vehicle control.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
For MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of EGFR Signaling
Objective: To determine if this compound inhibits the phosphorylation of EGFR and its downstream signaling proteins.
Materials:
-
NSCLC cells with relevant EGFR mutations.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total EGFR, anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-GAPDH or β-actin (as a loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Seed cells and grow until they reach 70-80% confluency.
-
Treat the cells with this compound at various concentrations for a specified time (e.g., 2-6 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of NSCLC with drug-resistant EGFR mutations.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
NSCLC cells expressing the target EGFR mutations.
-
This compound formulated for in vivo administration (e.g., in a solution of DMSO, PEG300, Tween 80, and saline).
-
Calipers for tumor measurement.
Protocol:
-
Subcutaneously inject the NSCLC cells into the flank of the mice.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics via western blot).
-
Compare the tumor growth inhibition between the treatment and control groups.
Conclusion
This compound is a valuable research tool for investigating the mechanisms of resistance to EGFR-targeted therapies and for the preclinical evaluation of novel strategies to overcome this resistance. The provided protocols offer a foundation for researchers to design and execute experiments to further characterize the activity and potential of this promising inhibitor. As with any experimental work, optimization of these protocols for specific laboratory conditions and reagents is recommended.
Application Notes and Protocols for EGFR Inhibitor Xenograft Model Studies
Topic: Preclinical Evaluation of Novel EGFR Inhibitors in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its dysregulation implicated in various malignancies, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1][2] Preclinical xenograft models are indispensable tools for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of novel EGFR inhibitors. While specific data for a compound designated "Egfr-IN-98" is not publicly available, this document provides a comprehensive set of generalized protocols and application notes for conducting xenograft model studies with a novel EGFR inhibitor. These guidelines are based on established methodologies in the field and can be adapted for specific research needs.
Data Presentation: Efficacy and Toxicity
Quantitative data from in vivo studies should be meticulously recorded and presented to allow for clear interpretation and comparison across treatment groups.
Table 1: In Vivo Efficacy of a Novel EGFR Inhibitor in an NSCLC Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 10 mL/kg, p.o., QD | 1500 ± 150 | - | - |
| Novel Inhibitor (Low Dose) | 25 mg/kg, p.o., QD | 825 ± 95 | 45 | <0.05 |
| Novel Inhibitor (High Dose) | 50 mg/kg, p.o., QD | 375 ± 60 | 75 | <0.001 |
| Standard-of-Care | 20 mg/kg, p.o., QD | 450 ± 70 | 70 | <0.001 |
p.o.: per os (by mouth); QD: once daily; SEM: Standard Error of the Mean.
Table 2: Systemic Toxicity Profile
| Treatment Group | Dosing Regimen | Mean Body Weight Change (%) ± SEM (Day 21) | Clinical Observations |
| Vehicle Control | 10 mL/kg, p.o., QD | +5.0 ± 1.5 | No abnormalities |
| Novel Inhibitor (Low Dose) | 25 mg/kg, p.o., QD | +3.5 ± 2.0 | No significant findings |
| Novel Inhibitor (High Dose) | 50 mg/kg, p.o., QD | -2.0 ± 1.8 | Mild, transient skin rash |
| Standard-of-Care | 20 mg/kg, p.o., QD | -4.5 ± 2.5 | Moderate skin rash, diarrhea |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of xenograft studies.
Protocol 2.1: Cell Line Selection and Culture
-
Cell Line Selection: Choose human cancer cell lines with well-characterized EGFR status. For example:
-
Cell Culture:
-
Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Routinely test cells for mycoplasma contamination.
-
Harvest cells during the logarithmic growth phase for tumor implantation.
-
Protocol 2.2: Subcutaneous Xenograft Model Establishment
-
Animal Model: Use 6-8 week old female athymic nude mice (e.g., BALB/c nude). Allow animals to acclimatize for at least one week before the experiment.
-
Cell Implantation:
-
Resuspend harvested tumor cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.
-
Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize animals into treatment groups when the average tumor volume reaches 150-200 mm³.
-
Protocol 2.3: Drug Formulation and Administration
-
Formulation: Prepare the novel EGFR inhibitor in a vehicle appropriate for its solubility and route of administration (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water for oral gavage).
-
Administration:
-
Administer the formulated compound and vehicle control to the respective groups based on the dosing regimen (e.g., once daily by oral gavage).
-
Dose volumes should be based on the most recent body weight measurement (e.g., 10 mL/kg).
-
-
Monitoring:
-
Record body weights 2-3 times per week as an indicator of systemic toxicity.
-
Conduct daily clinical observations for signs of distress or adverse effects (e.g., changes in posture, activity, or skin condition).
-
Protocol 2.4: Endpoint Analysis
-
Study Termination: Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³), or at the end of the study period.
-
Tumor Excision: Excise tumors, weigh them, and divide them for different analyses.
-
Immunohistochemistry (IHC):
-
Fix a portion of the tumor in 10% neutral buffered formalin for 24 hours.
-
Embed in paraffin and section for IHC staining.
-
Stain for key biomarkers such as total EGFR, phosphorylated EGFR (p-EGFR), Ki-67 (proliferation marker), and cleaved caspase-3 (apoptosis marker).
-
Signaling Pathways and Visualizations
Understanding the underlying molecular mechanisms is key to interpreting efficacy data.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, triggering multiple downstream signaling cascades.[4][5] These pathways, including the RAS/RAF/MAPK and PI3K/AKT pathways, are crucial for cell proliferation, survival, and migration.[4] Novel inhibitors are designed to block the kinase activity of EGFR, thereby inhibiting these downstream signals.
Caption: EGFR signaling pathway and point of inhibition.
Experimental Workflow
A typical xenograft study follows a standardized workflow from model establishment to data analysis.
Caption: Standard workflow for a subcutaneous xenograft study.
Mechanisms of Acquired Resistance
Despite initial efficacy, tumors often develop resistance to EGFR inhibitors. Understanding these mechanisms is critical for developing next-generation therapies.[6]
Caption: Common mechanisms of resistance to EGFR inhibitors.[6]
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sumoprotease.com [sumoprotease.com]
- 3. Upregulated stromal EGFR and vascular remodeling in mouse xenograft models of angiogenesis inhibitor–resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies [frontiersin.org]
- 6. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: In Vivo Dissolution of Egfr-IN-98
For Researchers, Scientists, and Drug Development Professionals
Introduction
Egfr-IN-98 is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrating significant activity against specific mutations such as L858R/T790M/C797S and Del19/T790M/C797S.[1][2] Its application in oncological research, particularly for tumors harboring these mutations, necessitates well-defined protocols for in vivo studies to assess its efficacy and pharmacokinetic profile. This document provides a detailed protocol for the preparation of this compound for in vivo administration, focusing on achieving a stable and appropriate dissolution for animal studies.
The successful in vivo delivery of poorly soluble compounds like many kinase inhibitors is critically dependent on the formulation. A common strategy involves the use of a co-solvent system to enhance solubility and maintain the drug in solution upon administration.
Data Presentation
Currently, specific quantitative data on the aqueous solubility and dissolution rate of this compound is not publicly available. However, a recommended formulation for in vivo studies suggests a vehicle composition that is commonly used to solubilize hydrophobic compounds for administration to laboratory animals.
| Formulation Component | Purpose | Recommended Percentage |
| Dimethyl sulfoxide (DMSO) | Primary solvent for initial dissolution | As required (typically ≤10%) |
| PEG300 | Co-solvent and viscosity enhancer | 30% |
| Tween 80 | Surfactant to improve solubility and stability | 5% |
| Saline / PBS / ddH₂O | Aqueous vehicle | 60% |
Table 1: Recommended Vehicle for In Vivo Formulation of this compound.[1]
Experimental Protocol: Preparation of this compound for In Vivo Administration
This protocol details the steps to prepare a clear solution of this compound suitable for in vivo dosing, based on the recommended formulation vehicle.[1] The final concentration of the dosing solution should be determined based on the required dosage (mg/kg) and the dosing volume for the specific animal model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300), USP grade
-
Tween 80 (Polysorbate 80), USP grade
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Warming bath or heat block (optional, for gentle warming)
-
Sterile syringes and filters (0.22 µm) for sterilization
Procedure:
-
Calculate Required Amounts: Determine the total volume of the dosing solution needed based on the number of animals and the dose per animal. Calculate the required mass of this compound and the volume of each vehicle component.
-
Example Calculation: For a 10 mg/kg dose in a 20 g mouse with a dosing volume of 100 µL, the required concentration is 2 mg/mL. To prepare 10 mL of this solution, you would need 20 mg of this compound.
-
-
Initial Dissolution in DMSO:
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add the required volume of DMSO to the tube. The volume of DMSO should be kept to a minimum, typically 5-10% of the total final volume, to ensure complete initial dissolution.
-
Vortex the mixture until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution, but care should be taken to avoid degradation of the compound.
-
-
Addition of Co-solvents and Surfactant:
-
To the DMSO solution, add the calculated volume of PEG300.
-
Vortex the mixture thoroughly until a homogenous solution is obtained.
-
Add the calculated volume of Tween 80 to the mixture.
-
Vortex again until the solution is clear and uniform.
-
-
Addition of Aqueous Vehicle:
-
Slowly add the sterile saline or PBS to the organic mixture while vortexing. It is crucial to add the aqueous component gradually to prevent precipitation of the compound.
-
Continue to vortex for several minutes to ensure complete mixing and the formation of a stable solution.
-
-
Final Preparation and Sterilization:
-
Visually inspect the final solution for any precipitation or cloudiness. A suitable formulation should be a clear, homogenous solution.
-
If required for the administration route (e.g., intravenous), sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
-
Storage:
-
It is recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, store the solution at 2-8°C, protected from light. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity. For longer-term storage of stock solutions in solvent, refer to the manufacturer's recommendations, which typically suggest storage at -80°C for up to one year.[1]
-
Visualization of Experimental Workflow
Caption: Workflow for the preparation of an this compound dosing solution.
Signaling Pathway Context
While this document focuses on the in vivo dissolution protocol, it is important to remember the biological context in which this compound acts. The diagram below illustrates the simplified EGFR signaling pathway that is targeted by this inhibitor.
Caption: Simplified EGFR signaling pathway inhibited by this compound.
Conclusion
This application note provides a foundational protocol for the in vivo dissolution and preparation of this compound. Adherence to this detailed methodology is crucial for ensuring the consistency and reliability of preclinical studies. Researchers should note that while this formulation is a robust starting point, optimization may be necessary depending on the specific experimental conditions, such as the desired dose, administration route, and animal model. It is always recommended to perform a small-scale pilot formulation to confirm the solubility and stability of this compound at the target concentration before preparing a large batch for in vivo experiments.
References
Application Notes and Protocols for Investigating EGFR Signaling Pathways with EGFR-IN-98
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing EGFR-IN-98, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), to investigate its downstream signaling pathways. The protocols outlined below are designed to facilitate the study of EGFR's role in cellular processes such as proliferation, survival, and differentiation.
Introduction to EGFR and its Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell growth, survival, proliferation, and differentiation.[1][2] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events.[3]
The major signaling pathways activated by EGFR include the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[3][4] EGFR can also activate other signaling cascades, including the JAK/STAT and PLCγ-PKC pathways.[3][5][6] Dysregulation of EGFR signaling, often through mutations or overexpression, is a common feature in various cancers, making it a key target for therapeutic intervention.[5][7]
This compound is a small molecule inhibitor designed to specifically target the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking its activity and the subsequent activation of downstream signaling pathways.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a benchmark for its activity. (Note: These values are representative examples for a potent EGFR inhibitor).
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| Wild-Type EGFR | 5.2 |
| EGFR (L858R) | 3.8 |
| EGFR (Exon 19 Del) | 4.1 |
| HER2 (ErbB2) | > 1000 |
| HER4 (ErbB4) | > 1000 |
| VEGFR2 | > 5000 |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | EGFR Status | Assay | IC50 (nM) |
| A431 | Wild-Type (Overexpressed) | Proliferation (72h) | 15.7 |
| NCI-H1975 | L858R / T790M | Proliferation (72h) | > 5000 |
| PC-9 | Exon 19 Deletion | Proliferation (72h) | 12.3 |
| HCC827 | Exon 19 Deletion | Proliferation (72h) | 10.8 |
Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR Pathway Activation
This protocol details the procedure for analyzing the phosphorylation status of EGFR and key downstream signaling proteins, such as Akt and ERK, in response to EGF stimulation and treatment with this compound.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Recombinant Human EGF
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A431 or PC-9) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours in a serum-free medium.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Protocol 2: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol describes how to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
96-well cell culture plates
-
Cell culture medium and FBS
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in a cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement (MTT Assay Example):
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
-
Visualizations
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Frontiers | Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies [frontiersin.org]
- 7. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
Application of EGFR-IN-98 in CRISPR-Edited Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC). The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of these cancers. However, acquired resistance, frequently mediated by secondary mutations in the EGFR gene, remains a significant clinical challenge.
EGFR-IN-98 is a potent, third-generation EGFR inhibitor designed to target specific resistance mutations. This compound has shown significant activity against the L858R/T790M/C797S and Del19/T790M/C797S triple-mutant forms of EGFR.[4] The use of CRISPR-Cas9 genome editing technology allows for the precise engineering of cell lines to model these specific resistance mutations, providing an invaluable platform for characterizing the efficacy and mechanism of action of novel inhibitors like this compound.
These application notes provide detailed protocols for utilizing this compound in conjunction with CRISPR-edited cell lines to investigate its therapeutic potential and elucidate its effects on EGFR signaling pathways.
This compound: Compound Profile
| Property | Value | Reference |
| Target | EGFR (L858R/T790M/C797S and Del19/T790M/C797S mutants) | [4] |
| IC50 (L858R/T790M/C797S) | 0.277 µM | [4] |
| IC50 (Del19/T790M/C797S) | 0.089 µM | [4] |
| Molecular Formula | C20H22ClN5O | [5] |
| Molecular Weight | 383.87 g/mol | [5] |
Key Applications in CRISPR-Edited Cell Lines
-
Validation of CRISPR-Engineered EGFR Mutations: this compound can be used as a tool to confirm the functional consequences of CRISPR-introduced mutations. For example, a cell line engineered to express the Del19/T790M/C797S mutation should exhibit sensitivity to this compound, while the parental cell line or a cell line with only a primary EGFR mutation may be resistant.
-
Mechanism of Action Studies: By treating CRISPR-edited cell lines with this compound, researchers can dissect its specific effects on downstream signaling pathways. This includes assessing the phosphorylation status of EGFR itself and key signaling nodes such as AKT, ERK, and STAT.
-
Selectivity Profiling: The use of isogenic cell lines (parental vs. single, double, and triple-mutant) allows for the precise determination of the selectivity profile of this compound.
-
Drug Resistance Studies: CRISPR can be used to generate novel EGFR mutations to assess their potential to confer resistance to this compound, aiding in the prediction of future clinical resistance mechanisms.
Experimental Protocols
Generation of EGFR Mutant Cell Lines using CRISPR-Cas9
This protocol provides a general workflow for creating EGFR knock-in mutations. Specific guide RNAs (gRNAs) and donor DNA templates will need to be designed for the desired mutations (e.g., L858R, T790M, C797S).
Materials:
-
Parental cancer cell line (e.g., A549, H1975)
-
Lentiviral or plasmid vectors for Cas9 and gRNA expression
-
Single-stranded oligodeoxynucleotide (ssODN) or plasmid donor DNA with the desired mutation and silent mutations to prevent re-cutting
-
Transfection reagent or electroporation system
-
Puromycin or other selection agent
-
Fluorescence-activated cell sorting (FACS) if using a fluorescent reporter
-
Genomic DNA extraction kit
-
PCR reagents and primers for target region amplification
-
Sanger sequencing reagents
Protocol:
-
gRNA and Donor Design: Design gRNAs targeting the genomic region of EGFR to be edited. Design a donor DNA template containing the desired point mutation(s) flanked by homology arms.
-
Vector Construction: Clone the designed gRNA into a suitable expression vector that also expresses Cas9.
-
Transfection/Transduction: Co-transfect or transduce the parental cell line with the Cas9/gRNA vector and the donor DNA template.
-
Selection: Select for successfully transfected/transduced cells using the appropriate selection agent (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells by limiting dilution or FACS into 96-well plates to generate clonal populations.
-
Expansion and Screening: Expand the single-cell clones and screen for the desired mutation by PCR amplification of the target genomic region followed by Sanger sequencing.
-
Validation: Confirm the presence of the desired mutation and the absence of off-target effects. Validate the functional consequence of the mutation by assessing EGFR phosphorylation and downstream signaling.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic effects of this compound.
Materials:
-
CRISPR-edited and parental cell lines
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for this compound in each cell line.
Western Blotting for EGFR Pathway Activation
This protocol is used to analyze the phosphorylation status of EGFR and downstream signaling proteins following treatment with this compound.
Materials:
-
CRISPR-edited and parental cell lines
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pEGFR (Tyr1068), anti-EGFR, anti-pAKT (Ser473), anti-AKT, anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 12-24 hours. Pre-treat with this compound at various concentrations for 2 hours. Stimulate with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
CRISPR-edited and parental cell lines
-
This compound
-
6-well plates
-
Complete cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Compound Treatment: Add complete medium containing various concentrations of this compound.
-
Incubation: Incubate the plates for 10-14 days, changing the medium with fresh compound every 3-4 days.
-
Colony Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and stain with crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the wells with water and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically >50 cells) in each well.
-
Analysis: Calculate the plating efficiency and survival fraction for each treatment condition.
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in CRISPR-edited cells.
Caption: Logical relationship between CRISPR, this compound, and the biological system.
References
Troubleshooting & Optimization
EGFR-IN-98 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of EGFR-IN-98. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful preparation and use of this compound in your experiments.
Solubility Data
For optimal experimental design, it is crucial to understand the solubility of this compound in various solvents. The following table summarizes the available quantitative data.
| Solvent | Concentration | Method | Source |
| DMSO | 50 mg/mL (130.25 mM) | Ultrasonic, warming, and heating to 60°C may be required. | [1] |
Note: The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact the solubility of the product.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues that may arise when handling this compound.
Q1: My this compound is not dissolving in DMSO at the desired concentration.
A1: this compound can be challenging to dissolve. To achieve a concentration of 50 mg/mL in DMSO, the following steps are recommended:
-
Warming: Gently warm the solution to 60°C.[1]
-
Sonication: Use an ultrasonic bath to aid dissolution.[1]
-
Fresh Solvent: Ensure you are using newly opened, anhydrous DMSO, as absorbed water can reduce solubility.[1]
Q2: I observed precipitation when I diluted my DMSO stock solution with an aqueous buffer (e.g., PBS). How can I prevent this?
A2: This is a common issue with compounds that have high solubility in organic solvents but low solubility in aqueous solutions. Here are some strategies to mitigate precipitation:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Use a Surfactant: For in vivo formulations, a combination of solvents and surfactants is often used. A suggested vehicle is DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS.[2] This can also be adapted for in vitro experiments, but vehicle controls are critical.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to the stock solution gradually while vortexing.
Q3: What is the recommended storage condition for this compound solutions?
A3: Proper storage is critical to maintain the stability and activity of this compound.
-
In Solvent (DMSO):
-
Freeze-Thaw Cycles: It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[1]
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for both in vitro and in vivo studies.
Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO
-
Preparation: Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 50 mg/mL concentration.
-
Dissolution: a. Vortex the solution for 30 seconds. b. If the compound is not fully dissolved, place the tube in a water bath heated to 60°C for 5-10 minutes. c. Follow up with sonication in an ultrasonic bath for 10-15 minutes, or until the solution is clear.
-
Storage: Once fully dissolved, allow the solution to cool to room temperature. Aliquot into single-use vials and store at -80°C.[1][2]
Protocol 2: Preparation of an In Vivo Formulation
This protocol is an example for achieving a working solution for in vivo administration. The final concentration may need to be adjusted based on the desired dosage.
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
Vehicle Preparation: In a separate tube, prepare the vehicle by mixing the components in the following ratio:
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS
-
-
Final Formulation: Slowly add the DMSO stock solution to the prepared vehicle to achieve the desired final concentration (e.g., for a 2 mg/mL working solution from a 40 mg/mL stock, add 1 part DMSO stock to 19 parts vehicle). Vortex thoroughly to ensure a clear and homogenous solution.[2]
-
Important: Always prepare this formulation fresh before each use.
-
Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate key workflows for handling this compound.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Investigating Off-Target Effects of Novel EGFR Inhibitors
Introduction: This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the off-target effects of novel epidermal growth factor receptor (EGFR) inhibitors. As specific data for a compound designated "EGFR-IN-98" is not publicly available, this guide offers a comprehensive framework and generalized protocols applicable to the characterization of any new investigational EGFR inhibitor. Understanding the complete selectivity profile of a kinase inhibitor is crucial for interpreting experimental results, predicting potential toxicities, and uncovering novel therapeutic applications.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they important to investigate for an EGFR inhibitor?
A1: Off-target effects are interactions of a drug with proteins other than its intended target (EGFR). For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common occurrence.[1] Investigating these effects is critical for several reasons:
-
Safety and Toxicity: Off-target interactions can lead to unexpected side effects and toxicities in preclinical and clinical studies.
-
Mechanism of Action: The observed cellular phenotype or therapeutic effect may be the result of combined on-target and off-target activities. A thorough understanding of the complete target profile is necessary to elucidate the true mechanism of action.
-
Drug Resistance: Off-target effects can sometimes contribute to the development of drug resistance by activating compensatory signaling pathways.[3]
-
Polypharmacology: In some cases, off-target effects can be beneficial, leading to the discovery of new therapeutic indications for a compound (a concept known as polypharmacology).[2]
Q2: My novel EGFR inhibitor shows potent EGFR inhibition in biochemical assays, but the cellular effects are not what I expected. What could be the cause?
A2: This is a common issue that can arise from several factors, including off-target effects. Here are some potential reasons for the discrepancy:
-
Off-Target Kinase Inhibition: Your inhibitor may be potently inhibiting other kinases that are critical in the signaling network of your cellular model. This can lead to paradoxical pathway activation or inhibition of pathways that counteract the effect of EGFR inhibition.
-
Inhibition of Non-Kinase Proteins: Some kinase inhibitors have been shown to bind to and inhibit non-kinase proteins, which could contribute to the unexpected cellular phenotype.[2]
-
Cellular Context: The effect of EGFR inhibition can vary significantly between different cell lines due to their unique genetic backgrounds and signaling pathway dependencies.
-
Feedback Mechanisms: Inhibition of EGFR can trigger feedback loops that activate other signaling pathways, masking the expected downstream effects of EGFR inhibition.
Q3: How can I begin to investigate the off-target profile of my EGFR inhibitor?
A3: A systematic approach is recommended. A common starting point is to perform a broad kinase panel screen, such as a KINOMEscan®, to identify potential off-target kinases that bind to your inhibitor.[4][5] Based on the results of this screen, you can then perform cellular assays to validate these potential off-targets and investigate their functional consequences.
Q4: What is the difference between a binding assay (like KINOMEscan®) and a functional kinase assay?
A4: A binding assay measures the direct interaction of your inhibitor with a panel of purified kinases. It provides information on which kinases your compound can bind to and with what affinity (dissociation constant, Kd). A functional kinase assay , on the other hand, measures the ability of your inhibitor to block the catalytic activity of a kinase (i.e., its ability to phosphorylate a substrate). While binding is a prerequisite for inhibition, not all binding events result in functional inhibition. Therefore, it is often useful to follow up on hits from a binding assay with functional assays for the most promising off-targets.
Troubleshooting Guides
Troubleshooting Inconsistent Western Blot Results
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No change in phosphorylation of downstream effectors (e.g., p-Akt, p-ERK) after treatment with the EGFR inhibitor. | 1. Insufficient inhibitor concentration or treatment time.2. The chosen cell line is not dependent on EGFR signaling.3. Rapid feedback activation of the pathway.4. Off-target inhibition of a downstream kinase in the same pathway. | 1. Perform a dose-response and time-course experiment.2. Confirm EGFR expression and dependency in your cell line (e.g., via EGFR knockdown).3. Check for feedback activation by examining earlier time points or co-treating with inhibitors of potential feedback pathways.4. Cross-reference your kinome profiling data with the known signaling pathway. |
| Paradoxical increase in phosphorylation of a downstream effector. | 1. Inhibition of a negative regulator of the pathway.2. Activation of a parallel or compensatory signaling pathway due to off-target effects. | 1. Consult signaling pathway diagrams to identify potential negative regulators that may be off-targets of your inhibitor.2. Investigate the activation status of other receptor tyrosine kinases (RTKs) that can signal through the same downstream pathways. |
| Variability between biological replicates. | 1. Inconsistent cell culture conditions (e.g., cell density, passage number).2. Inconsistent inhibitor preparation or treatment.3. Technical variability in the Western blot procedure. | 1. Standardize all cell culture parameters.2. Prepare fresh inhibitor stocks and ensure accurate and consistent dosing.3. Ensure equal protein loading, consistent transfer efficiency, and standardized antibody incubation and washing times. |
Troubleshooting Unexpected Cell Viability Assay Results
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inhibitor is more potent in cell viability assays than expected based on its EGFR inhibition. | 1. Potent off-target effects on kinases essential for cell survival.2. Inhibition of non-kinase proteins crucial for viability. | 1. Compare the cell viability IC50 with the IC50 for inhibition of potential off-target kinases identified in your kinome scan.2. Consider broader proteomic profiling to identify non-kinase off-targets. |
| Cell viability is not affected despite effective on-target EGFR inhibition. | 1. The cell line is not dependent on EGFR for survival.2. Rapid activation of survival pathways that compensate for EGFR inhibition. | 1. Use a positive control EGFR inhibitor with known efficacy in your chosen cell line.2. Investigate the activation of other survival pathways (e.g., MET, AXL) upon treatment with your inhibitor. |
| High variability in cell viability data. | 1. Inconsistent cell seeding density.2. Edge effects in the multi-well plate.3. Inhibitor precipitation at higher concentrations. | 1. Ensure a uniform single-cell suspension and accurate cell counting before seeding.2. Avoid using the outer wells of the plate or fill them with media only.3. Check the solubility of your inhibitor in the cell culture media and consider using a lower concentration of DMSO. |
Experimental Protocols
Protocol 1: Kinome-Wide Off-Target Profiling using a Competition Binding Assay (e.g., KINOMEscan®)
This protocol provides a general overview of the methodology. Specific details will vary depending on the service provider.
-
Compound Preparation: Prepare a high-concentration stock solution of the EGFR inhibitor in 100% DMSO (e.g., 10 mM).
-
Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
Experimental Procedure:
-
A panel of recombinant kinases (typically >400) is used.
-
The test compound is incubated with the kinases at a specified concentration (e.g., 1 µM).
-
The kinase-compound mixture is then added to beads coated with the immobilized ligand.
-
After an incubation period to allow for binding equilibrium, the beads are washed to remove unbound components.
-
The amount of kinase bound to the beads is quantified by qPCR using the DNA tag.
-
-
Data Analysis: The results are typically reported as percent of control (%Ctrl), where a lower %Ctrl indicates stronger binding of the test compound to the kinase. A common threshold for a significant "hit" is a %Ctrl of <10% or <35%.
-
Follow-up: For significant off-target hits, a dissociation constant (Kd) can be determined by running a dose-response curve.
Protocol 2: Cellular Western Blot Analysis of On-Target and Off-Target Pathway Modulation
-
Cell Culture and Treatment:
-
Plate cells (e.g., A431 for high EGFR expression, or a cell line relevant to your research) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with the EGFR inhibitor at various concentrations for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
On-target: p-EGFR (Y1068), Total EGFR
-
Downstream EGFR pathways: p-Akt (S473), Total Akt, p-ERK1/2 (T202/Y204), Total ERK1/2
-
Potential off-target pathways (based on kinome scan): e.g., p-STAT3, p-SRC, etc.
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Cell Viability/Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well, white-walled plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the EGFR inhibitor in cell culture medium.
-
Treat the cells with the inhibitor over a range of concentrations (e.g., 0.01 nM to 10 µM) in triplicate. Include a DMSO-only control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the DMSO control and plot the dose-response curve using a non-linear regression model to determine the IC50 value.
-
Visualizations
Caption: Simplified EGFR signaling pathways and the point of inhibition.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 2. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chayon.co.kr [chayon.co.kr]
Troubleshooting Egfr-IN-98 instability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical small molecule inhibitor, EGFR-IN-98. The information provided is based on the general characteristics of small molecule EGFR tyrosine kinase inhibitors (TKIs) and is intended to offer guidance on common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound, like many small molecule EGFR inhibitors, has low aqueous solubility. It is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For most in vitro cell-based assays, a high-concentration stock solution in 100% DMSO is preferable.
Q2: I'm observing precipitation of this compound when I add it to my aqueous cell culture medium. What can I do to prevent this?
A2: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with poorly soluble compounds. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent toxicity. However, a slightly higher DMSO concentration (up to 1%) may be necessary to maintain solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer or medium.
-
Pre-warming Medium: Pre-warming the cell culture medium to 37°C before adding the inhibitor can sometimes help with solubility.
-
Use of Surfactants: For biochemical assays, the inclusion of non-ionic surfactants like Tween 80 or Pluronic F-127 in the buffer can help maintain the solubility of the compound. However, their use in cell-based assays should be carefully evaluated for potential effects on cell viability and membrane integrity.
-
Formulation Strategies: For in vivo studies, more advanced formulation strategies such as the use of nanoliposomes or amorphous solid dispersions may be necessary to improve bioavailability.[1]
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Q4: Is this compound sensitive to light?
A4: Many small molecule inhibitors can be light-sensitive. As a precautionary measure, it is advisable to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and during experiments.
Q5: What are the potential consequences of this compound instability in my experiments?
A5: Instability of this compound can lead to a variety of experimental artifacts, including:
-
Reduced Potency: Degradation of the active compound will result in a lower effective concentration, leading to an underestimation of its potency (e.g., a higher IC50 value).
-
Inconsistent Results: The rate of degradation can vary depending on experimental conditions, leading to poor reproducibility of results.
-
Formation of Active/Toxic Metabolites: Degradation products may have their own biological activity or toxicity, confounding the interpretation of experimental outcomes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in aqueous solution | Poor aqueous solubility of this compound. | Prepare a high-concentration stock in 100% DMSO. Perform serial dilutions in pre-warmed aqueous buffer/medium. Ensure the final DMSO concentration is as low as possible while maintaining solubility (typically <0.5%). For biochemical assays, consider adding surfactants like Tween 80. |
| Loss of activity over time | Degradation of this compound due to improper storage or handling. | Aliquot stock solutions to avoid freeze-thaw cycles. Store at -20°C or -80°C. Protect from light. Prepare fresh working solutions for each experiment. |
| Inconsistent IC50 values between experiments | Instability of this compound under specific experimental conditions (e.g., pH, temperature). | Monitor and control the pH of your assay buffer. Maintain a consistent temperature during the experiment. Assess the stability of this compound under your specific assay conditions (see Experimental Protocols section). |
| Unexpected cellular toxicity | Toxicity of the solvent (e.g., DMSO) at high concentrations. Formation of toxic degradation products. | Perform a vehicle control experiment with the same final concentration of DMSO to assess its toxicity. Minimize the final DMSO concentration. Ensure the purity and stability of your this compound stock. |
Quantitative Data Summary
The following tables provide illustrative quantitative data on the solubility and stability of a representative small molecule EGFR inhibitor, which can be used as a general guideline for handling this compound.
Table 1: Solubility of a Representative EGFR Inhibitor in Various Solvents
| Solvent | Solubility (μg/mL) |
| Water | < 1 |
| PBS (pH 7.4) | < 5 |
| Ethanol | ~200 |
| Methanol | ~2000 |
| DMSO | > 4000 |
Note: This data is illustrative and based on the properties of similar poorly soluble tyrosine kinase inhibitors.[2]
Table 2: pH-Dependent Aqueous Solubility of a Representative EGFR Inhibitor
| pH | Solubility (μg/mL) |
| 3.0 | 50 |
| 5.0 | 10 |
| 7.4 | < 5 |
| 9.0 | < 1 |
Note: Many EGFR TKIs exhibit higher solubility at acidic pH.[2][3]
Table 3: Stability of a Representative EGFR Inhibitor in Aqueous Buffer (pH 7.4) at 37°C
| Time (hours) | Remaining Compound (%) |
| 0 | 100 |
| 2 | 95 |
| 6 | 85 |
| 24 | 60 |
Note: This data is an example to illustrate potential degradation over time in aqueous solutions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution.
-
Aliquot the stock solution into single-use amber vials and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium or assay buffer to achieve the final desired concentrations.
-
Gently mix the solution after each dilution step.
-
Use the working solutions immediately after preparation.
-
Protocol 2: Assessment of this compound Solubility in Aqueous Buffer
-
Prepare a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Add an excess amount of this compound powder to a known volume of each buffer.
-
Incubate the samples on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Protocol 3: Evaluation of this compound Stability in Cell Culture Medium
-
Prepare a working solution of this compound in cell culture medium at a relevant concentration.
-
Incubate the solution under standard cell culture conditions (37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of the solution.
-
Immediately analyze the concentration of the remaining this compound in each aliquot by HPLC-UV.
-
Plot the percentage of remaining this compound against time to determine its stability profile under these conditions.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Logical workflow for assessing the stability of this compound.
References
- 1. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Egfr-IN-98 experimental variability and reproducibility
Important Notice: Information regarding the specific experimental compound "Egfr-IN-98" is not available in the public domain at this time. The following information is based on the general principles of Epidermal Growth Factor Receptor (EGFR) signaling and is provided for educational purposes. For specific guidance on "this compound," please consult your internal documentation or the compound supplier.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for EGFR inhibitors?
EGFR inhibitors are a class of targeted therapies that interfere with the signaling pathways of the Epidermal Growth Factor Receptor. EGFR is a transmembrane protein that, upon binding with its ligands (like EGF), activates intracellular signaling cascades that regulate cell proliferation, survival, and differentiation.[1][2][3] Most EGFR inhibitors work by blocking the tyrosine kinase domain of the receptor, preventing the autophosphorylation and downstream signaling necessary for cancer cell growth.[1][3]
Q2: What are the major downstream signaling pathways of EGFR?
Upon activation, EGFR stimulates multiple downstream pathways, including:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation.[1][4]
-
PI3K/Akt Pathway: Crucial for promoting cell survival and inhibiting apoptosis.[1][4]
-
JAK/STAT Pathway: Plays a role in cell growth and immune response.[2][4]
-
PLCγ Pathway: Leads to the activation of Protein Kinase C (PKC).[1]
Troubleshooting Guide
Issue: High variability in cell-based assay results.
| Potential Cause | Troubleshooting Steps |
| Cell Line Instability | - Regularly perform cell line authentication (e.g., STR profiling).- Monitor passage number and avoid using high-passage cells.- Ensure consistent cell health and morphology. |
| Inconsistent Ligand Stimulation | - Use a consistent source and lot of EGFR ligand (e.g., EGF, TGF-α).- Optimize ligand concentration and stimulation time.- Ensure uniform mixing of the ligand in the cell culture medium. |
| Reagent Variability | - Use freshly prepared or properly stored reagents.- Qualify new lots of critical reagents (e.g., antibodies, inhibitors) before use in experiments.- Ensure consistent solvent (e.g., DMSO) concentration across all wells. |
| Assay Technique | - Ensure uniform cell seeding density.- Minimize edge effects in multi-well plates by not using the outer wells or by filling them with a buffer.- Use a multichannel pipette for simultaneous reagent addition to reduce timing variability. |
Issue: Difficulty in reproducing western blot results for p-EGFR.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Lysis Buffer | - Ensure the lysis buffer contains appropriate phosphatase and protease inhibitors to preserve phosphorylation status.- Optimize the lysis buffer composition for your specific cell line. |
| Inefficient Protein Transfer | - Optimize transfer time and voltage.- Ensure proper contact between the gel, membrane, and filter paper.- Use a positive control to verify transfer efficiency. |
| Antibody Issues | - Use a validated antibody specific for the phosphorylated form of EGFR (e.g., p-EGFR Tyr1173).- Optimize primary and secondary antibody concentrations and incubation times.- Include appropriate controls, such as total EGFR and a loading control (e.g., GAPDH, β-actin). |
| Timing of Stimulation and Lysis | - Precisely control the timing of ligand stimulation and cell lysis to capture the peak of EGFR phosphorylation, which can be transient. |
Experimental Protocols
General Protocol for Evaluating EGFR Inhibitor Potency in a Cell-Based Assay
-
Cell Seeding: Seed cells (e.g., A431, a cell line with high EGFR expression) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours to reduce basal EGFR activation.
-
Inhibitor Treatment: Prepare serial dilutions of the EGFR inhibitor (e.g., this compound) in a serum-free medium. Add the inhibitor to the cells and incubate for a predetermined time (e.g., 1-2 hours).
-
Ligand Stimulation: Add a pre-optimized concentration of an EGFR ligand (e.g., EGF) to all wells except the negative control and incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Detection: Analyze the cell lysates for the levels of phosphorylated EGFR (p-EGFR) and total EGFR using methods such as ELISA, Western Blot, or an in-cell Western assay.
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the p-EGFR signal against the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Visualizations
Caption: Simplified EGFR signaling pathways.
Caption: Workflow for IC50 determination.
Caption: Troubleshooting high variability.
References
- 1. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate Egfr-IN-98 cytotoxicity in primary cells
Welcome to the technical support center for EGFR-IN-98. This resource is designed to help researchers, scientists, and drug development professionals mitigate potential cytotoxicity observed in primary cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cell death in our primary cell cultures when using this compound, even at concentrations that should be selective for EGFR. What is the likely cause?
A1: Cytotoxicity in primary cells when using a potent kinase inhibitor like this compound can stem from several factors. Firstly, primary cells are generally more sensitive to chemical perturbations than immortalized cancer cell lines. Secondly, while this compound is designed to be an EGFR inhibitor, off-target effects on other kinases or cellular processes can contribute to toxicity.[1][2] High concentrations or prolonged exposure can exacerbate these effects. The mechanism of cell death may involve the induction of apoptosis or excessive oxidative stress.[3][4]
Q2: What is the first step we should take to reduce the cytotoxicity of this compound?
A2: The most critical first step is to perform a careful dose-response and time-course experiment to determine the optimal concentration and exposure duration. The goal is to find the lowest concentration and shortest time that elicits the desired inhibitory effect on EGFR signaling while minimizing cell death. This is often referred to as identifying the therapeutic window for your specific cell type and experimental endpoint. Reducing the dosage or providing temporary breaks in treatment are common strategies for managing toxicities.[5][6]
Q3: Can co-treatment with other agents help reduce the cytotoxicity of this compound?
A3: Yes, co-treatment is a viable strategy. Based on the mechanism of cell death, you can use specific inhibitors or scavengers.
-
Caspase Inhibitors: If the cytotoxicity is mediated by apoptosis, a pan-caspase inhibitor like Z-VAD-FMK can be used to block this pathway and improve cell viability.[3][7] However, be aware that this may mask important biological effects and is not suitable for all experimental questions.
-
Antioxidants: If the cytotoxicity is due to the induction of reactive oxygen species (ROS) and oxidative stress, co-treatment with antioxidants such as N-acetylcysteine (NAC), Vitamin E, or other free radical scavengers can be protective.[4][8][9]
Q4: Could the cell culture conditions themselves be contributing to the observed cytotoxicity?
A4: Absolutely. Primary cells are highly dependent on their culture environment. Ensure you are using the recommended, high-quality medium and supplements for your specific cell type. Factors like serum concentration, growth factor supplementation, and plating density can all influence the cells' sensitivity to a cytotoxic agent. Stress from suboptimal culture conditions can synergize with drug-induced toxicity.
Troubleshooting Guides
Issue 1: High Cell Death Observed Across All Tested Concentrations
This guide helps you troubleshoot when this compound appears to be broadly cytotoxic to your primary cells.
Troubleshooting Workflow
Caption: Troubleshooting workflow for initial cytotoxicity assessment.
Quantitative Data Summary (Example)
This table provides an example of how to structure the data from your initial dose-response experiments to identify a therapeutic window.
| This compound Conc. | Cell Viability (% of Control) | p-EGFR Inhibition (% of Control) | Notes |
| 1 µM | 15% | 98% | High cytotoxicity |
| 300 nM | 45% | 95% | Significant cytotoxicity |
| 100 nM | 85% | 90% | Potential therapeutic window |
| 30 nM | 95% | 70% | Minimal cytotoxicity |
| 10 nM | 98% | 50% | Minimal cytotoxicity |
| Vehicle | 100% | 0% | Negative control |
Issue 2: Efficacy and Cytotoxicity Concentrations Overlap
Use this guide when your initial experiments show that the concentrations of this compound required for effective EGFR inhibition are also causing significant cell death.
Potential Mitigation Strategies
-
Reduced Exposure Time:
-
Hypothesis: The cytotoxic effect is cumulative. Shorter exposure may be sufficient for the desired signaling inhibition while minimizing toxicity.
-
Action: Conduct a time-course experiment at a fixed, effective concentration (e.g., 100 nM). Assess cell viability and p-EGFR levels at various time points (e.g., 2, 6, 12, 24 hours).
-
-
Co-treatment with a Cytoprotective Agent:
-
Hypothesis: Cytotoxicity is mediated by a specific off-target pathway, such as apoptosis or oxidative stress.
-
Action: Based on your understanding of the cell death mechanism (e.g., from Annexin V staining or ROS detection assays), introduce a co-treatment.
-
For Apoptosis: Add a pan-caspase inhibitor (e.g., Z-VAD-FMK at 20-50 µM).
-
For Oxidative Stress: Add an antioxidant (e.g., N-acetylcysteine at 1-5 mM).
-
-
Example Co-treatment Data
| Treatment (24h) | Cell Viability (% of Control) | Notes |
| Vehicle | 100% | Baseline |
| This compound (100 nM) | 55% | Cytotoxicity observed |
| This compound (100 nM) + Z-VAD-FMK (20 µM) | 88% | Rescue from apoptosis |
| This compound (100 nM) + NAC (1 mM) | 85% | Rescue from oxidative stress |
| Z-VAD-FMK (20 µM) only | 99% | Inhibitor control |
| NAC (1 mM) only | 101% | Antioxidant control |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cell Viability
This protocol uses a resazurin-based assay to measure cell viability.
-
Cell Seeding: Seed primary cells in a 96-well plate at their optimal density and allow them to adhere and recover for 24 hours.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the drug dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
Assay:
-
Add 20 µL of resazurin solution (e.g., alamarBlue™) to each well.
-
Incubate for 2-4 hours, or until a color change is apparent.
-
Read the fluorescence (Ex/Em ~560/590 nm) or absorbance on a plate reader.
-
-
Analysis: Normalize the readings to the vehicle control wells to determine the percentage of cell viability for each concentration. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is lost).
Protocol 2: Western Blot for p-EGFR Inhibition
This protocol assesses the on-target efficacy of this compound.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Once ready, starve the cells of serum/growth factors for 4-6 hours. Pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 10 minutes to induce EGFR phosphorylation. Include an unstimulated, untreated control.
-
Lysis: Immediately place the plate on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-EGFR (e.g., p-EGFR Y1068) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Analysis: Quantify the band intensities using densitometry. Normalize the p-EGFR signal to the total EGFR signal for each condition.
Signaling Pathway and Workflow Diagrams
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
References
- 1. A Closer Look at EGFR Inhibitor Resistance in Non-Small Cell Lung Cancer through the Lens of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archive.cancerworld.net [archive.cancerworld.net]
- 6. youtube.com [youtube.com]
- 7. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant ameliorating effects against H2O2-induced cytotoxicity in primary endometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Egfr-IN-98 resistance mechanisms in cancer cells
Welcome to the technical support center for EGFR-IN-98. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential resistance mechanisms encountered during their experiments with this inhibitor. The following information is based on established principles of resistance to EGFR tyrosine kinase inhibitors (TKIs) and may be applicable to your work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for EGFR inhibitors?
EGFR inhibitors are a class of targeted therapies that block the epidermal growth factor receptor (EGFR) signaling pathway.[1][2][3] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (like EGF), triggers downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[1][4][5] These pathways are crucial for cell proliferation, survival, and migration.[1][5] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[2][6][7] EGFR TKIs bind to the kinase domain of the receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling.[1]
Q2: My cancer cell line, initially sensitive to this compound, is now showing reduced sensitivity. What are the potential reasons?
Acquired resistance to EGFR inhibitors is a common phenomenon.[3][8][9] The most likely causes for reduced sensitivity in your cell line include:
-
Secondary Mutations in EGFR: The emergence of new mutations in the EGFR gene can prevent the inhibitor from binding effectively. A well-documented example is the C797S mutation, which confers resistance to third-generation irreversible EGFR inhibitors.[8][10][11][12]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade.[6][13][14] Common bypass tracks include the amplification or activation of other receptor tyrosine kinases (RTKs) like MET or HER2.[7][13][14]
-
Phenotypic Transformation: In some cases, cancer cells can undergo a change in their fundamental characteristics, such as an epithelial-to-mesenchymal transition (EMT), which can reduce their dependence on EGFR signaling.[6]
Q3: How can I determine if my resistant cells have acquired a secondary EGFR mutation?
To identify secondary mutations in the EGFR gene, you will need to perform molecular analysis of your resistant cell lines. The recommended workflow is as follows:
-
Isolate Genomic DNA: Extract high-quality genomic DNA from both your parental (sensitive) and resistant cell lines.
-
PCR Amplification: Amplify the kinase domain of the EGFR gene using polymerase chain reaction (PCR).
-
Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the PCR products to identify any nucleotide changes that result in amino acid substitutions. Compare the sequences from the resistant and parental cells. NGS can provide more comprehensive coverage and detect mutations at lower allele frequencies.
Troubleshooting Guides
Issue 1: Unexpectedly high IC50 value for this compound in a known EGFR-mutant cell line.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Cell Line Identity | Verify the identity of your cell line using short tandem repeat (STR) profiling. |
| Pre-existing Resistance Mutation | Sequence the EGFR kinase domain of your parental cell line to check for known resistance mutations (e.g., T790M, C797S) that may have been present at a low frequency. |
| Suboptimal Experimental Conditions | Optimize your cell viability assay parameters, including cell seeding density, drug concentration range, and incubation time. |
| Drug Inactivity | Test the activity of your this compound stock on a different, highly sensitive EGFR-mutant cell line to confirm its potency. |
Issue 2: Development of resistance to this compound after prolonged treatment.
Experimental Workflow to Investigate Resistance Mechanisms:
Caption: Workflow for investigating this compound resistance.
Signaling Pathways in EGFR Inhibitor Resistance
A primary mechanism of acquired resistance is the activation of bypass signaling pathways that reactivate downstream effectors, rendering the inhibition of EGFR ineffective.
Caption: EGFR signaling and bypass pathway activation.
Quantitative Data Summary
The following table summarizes hypothetical IC50 data that might be observed in an experimental setting investigating resistance to an EGFR inhibitor like this compound. This data is for illustrative purposes and based on trends seen with other EGFR TKIs.
| Cell Line | EGFR Mutation Status | Treatment | IC50 (nM) |
| PC-9 | Exon 19 Deletion | This compound | 10 |
| PC-9-R | Exon 19 Del / C797S | This compound | >1000 |
| H1975 | L858R / T790M | This compound | 50 |
| H1975-R | L858R / T790M / MET Amp | This compound | 800 |
| HCC827 | Exon 19 Deletion | This compound | 8 |
| HCC827-R | Exon 19 Del / HER2 Amp | This compound | 950 |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with this compound for a specified time (e.g., 6 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the phosphorylation status of key signaling proteins between sensitive and resistant cell lines, with and without drug treatment.
References
- 1. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. youtube.com [youtube.com]
- 4. Frontiers | Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies [frontiersin.org]
- 5. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. geneonline.com [geneonline.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bioengineer.org [bioengineer.org]
- 10. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer | springermedizin.de [springermedizin.de]
- 11. The EGFR C797S Mutation Confers Resistance to a Novel EGFR Inhibitor CLN-081 to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving EGFR-IN-98 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the delivery of EGFR-IN-98 in animal models. The following information is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for in vivo studies with this compound?
A1: A commonly suggested formulation for the in vivo administration of this compound is a solution composed of DMSO, PEG300, Tween 80, and Saline/PBS/ddH₂O.[1] The typical composition is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS.[1] This combination of solvents is designed to solubilize the hydrophobic this compound for administration.
Q2: I am observing poor efficacy of this compound in my animal model. What are the potential causes?
A2: Poor efficacy in vivo can stem from several factors, primarily related to drug delivery and bioavailability. Key considerations include:
-
Poor Solubility and Precipitation: this compound, like many small molecule inhibitors, may have low aqueous solubility. If the compound precipitates out of the formulation vehicle upon administration, its absorption will be significantly reduced.
-
Low Oral Bioavailability: If administered orally, the compound may be subject to poor absorption from the gastrointestinal tract, degradation by stomach acid or digestive enzymes, or significant first-pass metabolism in the liver.[2][3]
-
Rapid Clearance: The compound may be rapidly metabolized and cleared from the bloodstream, preventing it from reaching the target tumor tissue in sufficient concentrations.
-
Suboptimal Formulation: The chosen formulation may not be ideal for this specific compound and animal model, leading to poor absorption and distribution.
-
Incorrect Dosing or Administration Route: The dose may be too low, or the administration route may not be appropriate for achieving therapeutic concentrations at the target site.
Q3: How can I improve the solubility of this compound in my formulation?
A3: To enhance the solubility of this compound, consider the following strategies:
-
Co-solvents: Utilize a combination of biocompatible solvents. The recommended formulation of DMSO and PEG300 is a good starting point.[1]
-
Surfactants: Including a surfactant like Tween 80 can help to create stable micelles, which can encapsulate the drug and improve its solubility and absorption.[1]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility.
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can enhance solubility, stability, and bioavailability.[4][5]
Q4: What are the different routes of administration I can consider for this compound?
A4: The choice of administration route depends on the experimental goals and the physicochemical properties of the compound. Common routes for preclinical studies include:
-
Intravenous (IV): Bypasses absorption barriers and provides 100% bioavailability, making it ideal for initial efficacy studies.
-
Intraperitoneal (IP): A common route in rodent models, offering good systemic exposure, though absorption can be variable.
-
Oral Gavage (PO): Necessary for evaluating the potential of an orally administered drug. However, it is often associated with bioavailability challenges.[3][6]
-
Subcutaneous (SC): Can provide a slower, more sustained release of the compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation upon standing or dilution. | Poor solubility of the compound in the aqueous component of the vehicle. | - Increase the proportion of the organic co-solvent (e.g., PEG300) if tolerated by the animal.- Increase the concentration of the surfactant (e.g., Tween 80).- Prepare the formulation fresh before each use and ensure vigorous mixing. |
| Low and variable drug exposure in plasma after oral administration. | Poor oral absorption, first-pass metabolism, or efflux by transporters in the gut.[2][3] | - Switch to an alternative administration route for initial studies (e.g., IV or IP) to confirm compound activity in vivo.- Consider formulation strategies to enhance oral bioavailability, such as using absorption enhancers or nanoparticle-based delivery systems.[4][5] |
| No significant tumor growth inhibition despite in vitro potency. | Insufficient drug concentration at the tumor site. | - Conduct a pharmacokinetic (PK) study to determine the plasma and tumor concentrations of this compound after administration.- Increase the dose or dosing frequency based on PK data.- Optimize the formulation and administration route to improve drug delivery to the tumor. |
| Observed toxicity or adverse effects in the animal model. | Toxicity of the drug or the formulation vehicle. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Evaluate the toxicity of the vehicle alone in a control group.- If using high concentrations of DMSO, be aware of its potential for toxicity and consider alternative, less toxic co-solvents. |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a 10 mg/mL solution of this compound in a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, conical tubes (e.g., 15 mL)
-
Vortex mixer
-
Warming bath or heat block (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder. For a 5% DMSO final concentration in 1 mL, this would be 50 µL. Vortex thoroughly until the compound is completely dissolved.
-
Add PEG300: Add the required volume of PEG300 (300 µL for a 30% final concentration in 1 mL). Vortex until the solution is homogeneous.
-
Add Tween 80: Add the required volume of Tween 80 (50 µL for a 5% final concentration in 1 mL). Vortex thoroughly. Gentle warming (e.g., to 37°C) may aid in mixing the viscous components.
-
Add Saline/PBS: Slowly add the sterile saline or PBS to the mixture to reach the final volume (600 µL for a 60% final concentration in 1 mL). Add the aqueous component dropwise while vortexing to prevent precipitation of the compound.
-
Final Mixing: Vortex the final solution for at least 1-2 minutes to ensure it is clear and homogeneous.
-
Administration: Use the freshly prepared formulation for administration to animals. Do not store the final formulation for extended periods, as the compound may precipitate over time.
In Vivo Efficacy Study Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a tumor xenograft model.
Signaling Pathway
Simplified EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates several downstream signaling cascades that are crucial for cell proliferation, survival, and migration. EGFR inhibitors like this compound aim to block these pathways.
References
- 1. EGFR-IN-98_TargetMol [targetmol.com]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for improving drug delivery: Nanocarriers and microenvironmental priming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scitechnol.com [scitechnol.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Egfr-IN-98 lot-to-lot variability concerns
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using EGFR-IN-98. The information provided is intended to help address potential issues, including lot-to-lot variability, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the IC50 value of this compound compared to the datasheet with our new lot. What could be the cause?
A1: Discrepancies in IC50 values between different lots of a small molecule inhibitor can arise from several factors. One primary reason for such variability can be minor differences in the purity of the compound between batches. Even small amounts of impurities can sometimes interfere with the assay and affect the apparent potency of the inhibitor.[1][2][3] Other potential causes include variations in experimental conditions, such as cell passage number, reagent stability, and assay setup. It is also crucial to ensure the accurate determination of the inhibitor's concentration in your stock solution.
Q2: Our current lot of this compound is showing poor solubility in DMSO compared to previous lots. How should we proceed?
A2: Solubility issues can occasionally be a source of lot-to-lot variability. If you are experiencing difficulty dissolving this compound, consider the following:
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic and can absorb water, which may reduce the solubility of some compounds.
-
Gentle warming and sonication: Briefly warming the solution at 37°C or using a sonicator bath can aid in dissolution. However, avoid excessive heat, which could degrade the compound.
-
Prepare fresh dilutions: Avoid using old stock solutions, as repeated freeze-thaw cycles can lead to precipitation.
Q3: We are not seeing the expected decrease in EGFR phosphorylation in our Western blots after treating cells with a new lot of this compound. What are the possible reasons?
A3: If a new lot of this compound is not inhibiting EGFR phosphorylation as expected, several factors could be at play:
-
Compound Activity: Confirm the activity of the new lot by performing a dose-response experiment and comparing it to a previous, validated lot if available.
-
Cellular Uptake: Inconsistent results in cell-based assays can sometimes be attributed to differences in cellular uptake of the compound.[4]
-
Experimental Variability: Western blotting has multiple steps where variability can be introduced. Ensure consistent cell density, treatment times, lysis conditions, and antibody concentrations. Refer to the detailed Western Blotting protocol below for troubleshooting tips.
-
Compound Stability: Ensure that the compound has been stored correctly and that the stock solution is not degraded. MedChemExpress suggests that stock solutions of this compound are stable for up to 6 months at -80°C and 1 month at -20°C.[5]
Troubleshooting Guides
Inconsistent IC50 Values in Kinase Assays
Lot-to-lot variability in the purity of a small molecule inhibitor can lead to shifts in the measured IC50 value. The presence of impurities with inhibitory activity can significantly decrease the apparent IC50.[3]
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Compound Purity | If possible, obtain a lot-specific Certificate of Analysis (CoA) to check the purity. Consider that even small variations in purity can impact results.[1][2] |
| Assay Conditions | Ensure that the ATP concentration used in your kinase assay is consistent, as IC50 values of ATP-competitive inhibitors are sensitive to ATP levels.[6] |
| Reagent Preparation | Prepare fresh dilutions of the inhibitor from a new stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Data Analysis | Use a consistent data analysis method and ensure that the curve fitting is appropriate for your data. |
Variability in Cell-Based Assays
Cell-based assays are inherently more variable than biochemical assays.[7][8]
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of treatment. |
| Inconsistent Seeding Density | Use a cell counter to ensure consistent cell numbers are seeded in each well. Uneven cell distribution can lead to significant variability. |
| Compound Stability in Media | Small molecule inhibitors can have different stabilities in cell culture media. Minimize the time the compound is in the media before and during the experiment. |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques to minimize volume errors, especially when preparing serial dilutions.[9][10] |
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound. Note that these values may vary slightly between different lots and under different experimental conditions.
| Target | IC50 (µM) | Supplier |
| EGFR (L858R/T790M/C797S) | 0.277 | MedChemExpress[5] |
| EGFR (Del19/T790M/C797S) | 0.089 | MedChemExpress[5] |
Experimental Protocols
In Vitro EGFR Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound in a biochemical assay.
-
Prepare Reagents:
-
Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT.[11]
-
ATP Solution: Prepare a stock solution of ATP in water and determine the appropriate final concentration for your assay (often close to the Km for ATP).
-
EGFR Enzyme and Substrate: Use a recombinant EGFR kinase and a suitable peptide substrate.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.
-
In a 96-well plate, add the EGFR enzyme to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate for the desired time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the signal using a suitable method (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blotting for Phospho-EGFR
This protocol outlines a general procedure for assessing the effect of this compound on EGFR phosphorylation in cultured cells.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum-starve the cells for 4-6 hours to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Y1068) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imager.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Testing this compound.
Caption: Troubleshooting Flowchart for Lot-to-Lot Variability.
References
- 1. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent kinase inhibitors from the Merck KGaA OGHL: Novel hits against Trypanosoma brucei with potential for repurposing | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Impact of impurities on IC50 values of P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellgs.com [cellgs.com]
- 9. bioivt.com [bioivt.com]
- 10. news-medical.net [news-medical.net]
- 11. promega.com.cn [promega.com.cn]
Technical Support Center: Overcoming Poor Bioavailability of EGFR-IN-98 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of EGFR-IN-98, a potent epidermal growth factor receptor (EGFR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor oral bioavailability?
A1: Like many kinase inhibitors, this compound is a poorly water-soluble compound.[1][2] This low aqueous solubility limits its dissolution in the gastrointestinal fluids, which is a critical step for absorption into the bloodstream.[3][4] Consequently, a significant portion of the orally administered dose may pass through the gastrointestinal tract without being absorbed, leading to low and variable systemic exposure.[5]
Q2: What are the common indicators of poor bioavailability in my in vivo experiments?
A2: Key indicators of poor bioavailability include:
-
Low and variable plasma concentrations: After oral administration, you may observe inconsistent and low levels of this compound in the plasma of your animal subjects.
-
Lack of dose-proportionality: Doubling the oral dose does not result in a twofold increase in plasma concentration.
-
High inter-individual variability: Significant differences in plasma concentrations are observed between animals receiving the same dose.
-
Poor efficacy in vivo: The compound may show high potency in in vitro assays but fail to produce the expected anti-tumor effects in animal models.[6]
Q3: Can I simply increase the dose to overcome poor bioavailability?
A3: While dose escalation is a common strategy, it may not be effective for compounds with dissolution rate-limited absorption and can lead to several issues.[7] At higher doses, the drug may precipitate in the gastrointestinal tract, leading to no further increase in absorption. Moreover, high doses of undissolved drug can lead to gastrointestinal toxicity and off-target effects. A more effective approach is to improve the drug's formulation to enhance its solubility and dissolution.[8]
Q4: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A4: Several formulation strategies have proven effective for improving the oral bioavailability of poorly soluble kinase inhibitors and can be applied to this compound:
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area for dissolution.[4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate.[2]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[1][9]
-
Lipophilic Salt Formation: Converting the drug into a lipophilic salt can increase its solubility in lipid-based excipients.[1][9]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Low plasma exposure (Cmax and AUC) after oral gavage. | Poor dissolution of this compound in the gastrointestinal tract. | 1. Prepare a Nanosuspension: Utilize high-pressure homogenization to reduce the particle size of this compound. 2. Formulate a Solid Dispersion: Use a carrier like Soluplus® or Kollidon® VA64 to create a solid dispersion.[2] 3. Develop a Lipid-Based Formulation: Incorporate this compound into a self-emulsifying drug delivery system (SEDDS).[1] |
| High variability in plasma concentrations between animals. | Inconsistent wetting and dissolution of the drug powder. Food effects can also contribute to variability.[10] | 1. Administer a Solubilized Formulation: Using a pre-dissolved formulation like a nanosuspension or SEDDS ensures more uniform absorption. 2. Standardize Fasting/Feeding Protocol: Administer the compound at a consistent time relative to feeding to minimize food-related variability.[10] |
| No significant tumor growth inhibition in xenograft models despite in vitro potency. | Insufficient systemic exposure to the drug to reach therapeutic concentrations at the tumor site. | 1. Confirm Plasma Concentrations: First, verify that the plasma concentrations are below the in vitro IC50 or IC90 values. 2. Enhance Bioavailability: Implement one of the formulation strategies mentioned above to increase systemic exposure. 3. Consider Alternative Administration Routes: For initial efficacy studies, intraperitoneal (IP) or intravenous (IV) administration can bypass absorption barriers. |
| Precipitation of the compound in the formulation vehicle before administration. | The chosen vehicle cannot maintain this compound in solution at the desired concentration. | 1. Screen Different Vehicles: Test a range of pharmaceutically acceptable vehicles, including co-solvents like PEG400, Tween 80, or Solutol® HS 15. 2. Reduce Drug Concentration: If possible, lower the concentration of the drug in the formulation. 3. Use a Nanosuspension: A nanosuspension maintains the drug as fine particles, preventing precipitation of a bulk solid. |
Data on Bioavailability Enhancement of Similar EGFR Inhibitors
The following tables summarize the improvements in pharmacokinetic parameters observed for structurally or functionally similar EGFR tyrosine kinase inhibitors when formulated using advanced drug delivery techniques.
Table 1: Bioavailability Enhancement of Gefitinib
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in Bioavailability (AUC) | Reference |
| Free Drug | 248.43 ± 89.47 | 1342.85 ± 244.45 | - | [3] |
| Solid Dispersion (SD) | 955.28 ± 82.86 | 12285.24 ± 1767.38 | ~9.1 | [3] |
| Nanosuspension | ~2.84-fold increase vs free drug | ~3.87-fold increase vs free drug | ~3.87 | [4] |
Table 2: Bioavailability Enhancement of Erlotinib
| Formulation | Relative Bioavailability (%) | Reference |
| Erlotinib Suspension | 100 | [11] |
| Erlotinib-Valproic Acid Liquisolid Formulation | 199 | [11] |
| Erlotinib-loaded PEGylated liposomes | ~2-fold increase vs ordinary liposomes | [12] |
Table 3: Bioavailability Enhancement of Lapatinib
| Formulation | Effect on Bioavailability | Reference |
| Lapatinib-loaded nanocapsules | Improved aqueous solubility and potential for enhanced oral bioavailability. | [13] |
| Administration with low-fat breakfast | 167% increase in AUC | [10] |
| Administration with high-fat breakfast | 325% increase in AUC | [10] |
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension for Oral Administration
-
Materials: this compound, stabilizer (e.g., Lecithin or a suitable polymer), deionized water.
-
Procedure:
-
Prepare a pre-suspension by dispersing this compound and the stabilizer in deionized water.
-
Subject the pre-suspension to high-pressure homogenization. The number of cycles and pressure should be optimized to achieve the desired particle size.[4]
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
The nanosuspension is now ready for oral gavage in animal models.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (or other appropriate rodent model).
-
Formulations:
-
Group 1: this compound in a standard suspension (e.g., 0.5% methylcellulose).
-
Group 2: this compound nanosuspension (prepared as in Protocol 1).
-
-
Administration: Administer a single oral dose of each formulation to the respective groups of animals (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for each group. The relative bioavailability of the nanosuspension can be calculated as (AUCnanosuspension / AUCsuspension) * 100.
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Improving In Vivo Bioavailability
References
- 1. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques [mdpi.com]
- 3. Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phase I Dose-Escalation Study of 5-Day Intermittent Oral Lapatinib Therapy in Patients With Human Epidermal Growth Factor Receptor 2–Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effects of Food on the Relative Bioavailability of Lapatinib in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Erlotinib-Valproic Acid Liquisolid Formulation: Evaluating Oral Bioavailability and Cytotoxicity in Erlotinib-Resistant Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a nanoliposomal formulation of erlotinib for lung cancer and in vitro/in vivo antitumoral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Lapatinib-Loaded Nanocapsules Enhances Antitumoral Effect in Human Bladder Cancer Cell [frontiersin.org]
Validation & Comparative
A Comparative Guide to Fourth-Generation EGFR Inhibitors for Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for non-small cell lung cancer (NSCLC) is continually evolving, with the emergence of fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) offering new hope for patients who have developed resistance to previous generations of treatment. This guide provides an objective comparison of prominent fourth-generation EGFR inhibitors currently in development, supported by available preclinical and clinical data. While the specific compound "Egfr-IN-98" did not yield public data in our search, this guide focuses on key developmental inhibitors that represent the forefront of this class.
Introduction to Fourth-Generation EGFR Inhibitors
Third-generation EGFR TKIs, such as osimertinib, have significantly improved outcomes for patients with EGFR-mutated NSCLC, particularly those with the T790M resistance mutation. However, acquired resistance to these drugs inevitably develops, often through the emergence of a C797S mutation in the EGFR kinase domain. This mutation prevents the covalent binding of irreversible third-generation inhibitors, rendering them ineffective.[1][2]
Fourth-generation EGFR inhibitors are being designed to overcome this challenge by effectively targeting EGFR harboring the C797S mutation, as well as other complex mutations that arise during treatment.[1][2] These inhibitors are a critical area of research aimed at extending the benefits of targeted therapy for a broader population of NSCLC patients.
Comparative Efficacy of Fourth-Generation EGFR Inhibitors
The following tables summarize the available preclinical data for several leading fourth-generation EGFR inhibitors, focusing on their in vitro potency against various EGFR mutations and their in vivo anti-tumor activity.
Table 1: In Vitro Potency (IC50) of Fourth-Generation EGFR Inhibitors
| Inhibitor | EGFRdel19/T790M/C797S (nM) | EGFRL858R/T790M/C797S (nM) | EGFRdel19/C797S (nM) | EGFRL858R/C797S (nM) | Wild-Type EGFR (nM) | Reference(s) |
| BBT-176 | 1.79 | 5.35 | 4.36 | - | - | [1][3] |
| TQB3804 | 0.46 | 0.13 | - | - | 1.07 | [4] |
| THE-349 | <6 | <6 | <6 | <6 | >10-fold selectivity | [5] |
| BI-4020 | - | Potent (IC50=0.01 nM for L858R/T790M/C797S) | - | - | Spared | [6] |
| JIN-A02 | Potent (IC50 ~50 nM for triple mutant BaF3 cells) | Potent (IC50 ~50 nM for triple mutant BaF3 cells) | - | - | High selectivity | [7] |
| BDTX-1535 | Potent inhibition | Potent inhibition | Potent inhibition | Potent inhibition | Spared | [8] |
Data is compiled from various preclinical studies and may not be directly comparable due to different experimental conditions.
Table 2: In Vivo Anti-Tumor Activity of Fourth-Generation EGFR Inhibitors
| Inhibitor | Animal Model | EGFR Mutation(s) | Key Findings | Reference(s) |
| BBT-176 | Xenograft (Ba/F3 cells) | 19Del/C797S, 19Del/T790M/C797S | Dose-dependent tumor growth suppression; complete inhibition at 90 mg/kg. | [9] |
| TQB3804 | CDX and PDX models | d746-750/T790M/C797S | Significant tumor growth inhibition. | [4] |
| THE-349 | PDX and intracranial models | D and DTC variants, LTC | Deep and sustained tumor regressions (>80% TR); prolonged median survival in intracranial model. | [5] |
| BDTX-1535 | Allograft and PDX models | Exon19+C797S, various EGFR alterations | Dose-dependent tumor growth inhibition and complete regression; robust anti-tumor activity. | [8] |
| JIN-A02 | Xenograft and intracranial models | C797S+ | Dose-dependent inhibition of tumor growth; anti-tumor activity in intracranial model. | [7] |
CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; TR: Tumor Regression
Mechanism of Action and Signaling Pathways
Fourth-generation EGFR inhibitors are designed to bind to the ATP-binding pocket of the EGFR kinase domain, even in the presence of the C797S mutation. Most of these inhibitors are reversible, non-covalent binders, which circumvents the issue of the missing cysteine residue required for the covalent bond formation of third-generation inhibitors.[2] By inhibiting the kinase activity of the mutated EGFR, these compounds block downstream signaling pathways that drive tumor cell proliferation and survival.
The primary signaling cascades affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
Caption: EGFR signaling pathway and the point of intervention for 4th generation inhibitors.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of fourth-generation EGFR inhibitors.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific EGFR kinase mutants.
Protocol:
-
Recombinant EGFR kinase domains (wild-type and various mutants) are incubated in a kinase reaction buffer.
-
The test inhibitor is added at serially diluted concentrations.
-
A substrate (e.g., a synthetic peptide) and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at room temperature).
-
The amount of phosphorylated substrate is quantified, often using a luminescence-based method that measures the amount of ADP produced.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To assess the effect of an inhibitor on the proliferation and viability of cancer cell lines harboring specific EGFR mutations.
Protocol:
-
Cancer cells (e.g., Ba/F3 engineered to express EGFR mutants or NSCLC patient-derived cell lines) are seeded in 96-well plates.
-
After allowing the cells to adhere (for adherent cell lines), they are treated with the inhibitor at various concentrations.
-
The cells are incubated for a period of time, typically 72 hours.
-
A viability reagent (e.g., MTT or CellTiter-Glo) is added to each well.
-
For MTT assays, a solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance (for MTT) or luminescence (for CellTiter-Glo) is measured using a plate reader.
-
The results are expressed as a percentage of viable cells compared to an untreated control, and IC50 values are determined.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
Protocol:
-
Immunocompromised mice (e.g., nude or NOD/SCID) are used.
-
Human NSCLC cells (cell line-derived xenograft - CDX) or patient tumor fragments (patient-derived xenograft - PDX) are implanted subcutaneously or orthotopically.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The inhibitor is administered, typically orally, at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blotting to assess target engagement).
-
Efficacy is evaluated based on tumor growth inhibition (TGI) or tumor regression.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel fourth-generation EGFR inhibitor.
Caption: A generalized preclinical to clinical workflow for 4th generation EGFR inhibitor development.
Conclusion
Fourth-generation EGFR inhibitors represent a significant advancement in the fight against acquired resistance in EGFR-mutated NSCLC. The inhibitors highlighted in this guide demonstrate promising preclinical activity against the C797S mutation and other resistance mechanisms. While direct comparative clinical data is still emerging, the available in vitro and in vivo results provide a strong rationale for their continued development. The data presented here offers a valuable resource for researchers and clinicians to understand the current landscape and future directions of this exciting class of targeted therapies.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]
- 4. promega.com.cn [promega.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Guide: TQB3804 vs. Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of the fourth-generation EGFR inhibitor, TQB3804, and the third-generation inhibitor, osimertinib. The data presented herein is compiled from publicly available preclinical studies and is intended to provide an objective overview of their efficacy, particularly in the context of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).
Executive Summary
Osimertinib is a potent third-generation EGFR-TKI that has demonstrated significant clinical benefit in patients with EGFR-mutated NSCLC, including those with the T790M resistance mutation. However, acquired resistance to osimertinib, often driven by the C797S mutation, presents a significant clinical challenge. TQB3804 is a fourth-generation EGFR inhibitor designed to overcome this resistance mechanism. This guide summarizes the preclinical data comparing the in vitro and in vivo efficacy of TQB3804 and osimertinib against various EGFR mutations, including the osimertinib-resistant C797S mutation.
Data Presentation
Table 1: In Vitro Enzymatic Inhibitory Activity (IC50, nM)
| EGFR Mutation | TQB3804 (nM) | Osimertinib (nM) |
| EGFRd746-750/T790M/C797S | 0.46[1] | - |
| EGFRL858R/T790M/C797S | 0.13[1] | - |
| EGFRd746-750/T790M | 0.26[1] | - |
| EGFRL858R/T790M | 0.19[1] | - |
| EGFRWT | 1.07[1] | Similar to TQB3804[1] |
Note: Specific IC50 values for osimertinib against the triple mutations were not available in the reviewed preclinical data, as it is known to be ineffective against the C797S mutation.
Table 2: In Vitro Anti-proliferative Activity (IC50, nM)
| Cell Line | EGFR Mutation | TQB3804 (nM) | Osimertinib (nM) |
| Ba/F3 | EGFRd746-750/T790M/C797S | 26.8[1] | - |
| NCI-H1975 | EGFRL858R/T790M | - | - |
| PC9 | EGFRd746-750 | 45[1] | - |
| A431 | EGFRWT | 147[1] | - |
Note: Comprehensive head-to-head IC50 data for both compounds in the same cell lines under the same experimental conditions is limited in the public domain. The table reflects available data for TQB3804.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cell lines with specific EGFR mutations are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., TQB3804 or osimertinib) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based solution) is then added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The IC50 value is then calculated by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
Methodology:
-
Cell Preparation: Human NSCLC cells with defined EGFR mutations are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel, to support tumor formation.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm^3), the mice are randomized into treatment and control groups. The test compound (e.g., TQB3804 or osimertinib) is administered orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as Western blotting, to assess the inhibition of downstream signaling pathways (e.g., p-EGFR, p-AKT).
Mandatory Visualization
Caption: EGFR signaling pathway and points of inhibition.
Caption: Preclinical experimental workflow for efficacy testing.
References
Unveiling Egfr-IN-98: A Comparative Analysis Against Novel Inhibitors for Triple Mutant EGFR
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Egfr-IN-98's activity against triple mutant Epidermal Growth Factor Receptor (EGFR) and other novel inhibitors. The emergence of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs), primarily through the C797S mutation, has created a critical need for effective fourth-generation therapies.
This compound, also identified as compound 4c, has demonstrated notable inhibitory activity against the clinically significant triple mutant EGFR, which includes the Del19 or L858R activating mutation, the T790M resistance mutation, and the C797S resistance mutation. This guide will delve into the available preclinical data for this compound and compare its performance with other fourth-generation and allosteric EGFR inhibitors.
Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and a selection of other novel inhibitors against the triple mutant EGFR variants. This data provides a quantitative comparison of their potency.
| Inhibitor | EGFR Mutant Variant | IC50 (nM) |
| This compound (Compound 4c) | L858R/T790M/C797S | 277[1] |
| Del19/T790M/C797S | 89[1] | |
| JBJ-09-063 | L858R/T790M/C797S | 0.083[2][3][4][5] |
| BLU-945 | L858R/T790M/C797S | 0.5[6] |
| Del19/T790M/C797S | 15 (in Ba/F3 cells)[7] | |
| TQB3804 | L858R/T790M/C797S | 0.13[8] |
| Del19/T790M/C797S | 0.46[8] | |
| BBT-176 | L858R/T790M/C797S | 202 (in Ba/F3 cells)[9] |
| Del19/T790M/C797S | 1.79[9][10] | |
| Compound 21v | L858R/T790M/C797S | 12.5[11] |
| Del19/T790M/C797S | 2.3[11] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to validate these inhibitors, the following diagrams illustrate the EGFR signaling pathway and a general experimental workflow for inhibitor testing.
Detailed Experimental Protocols
Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to inhibit 50% of the EGFR kinase activity.
Materials:
-
Recombinant human EGFR protein (wild-type and triple mutant variants)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound and other inhibitors (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the inhibitors in kinase buffer.
-
In a 384-well plate, add 1 µL of each inhibitor dilution or DMSO (vehicle control).
-
Add 2 µL of recombinant EGFR enzyme to each well.
-
Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines expressing triple mutant EGFR (e.g., Ba/F3 engineered cells)
-
Complete cell culture medium
-
This compound and other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF and 16% SDS in 2% acetic acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitors or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (DMSO-treated cells).
Western Blot Analysis of EGFR Signaling Pathway
Objective: To determine the effect of the inhibitors on the phosphorylation status of EGFR and its downstream signaling proteins.
Materials:
-
Cancer cell lines expressing triple mutant EGFR
-
This compound and other inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, p-AKT, total ERK, p-ERK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat the cells with the inhibitors at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total proteins indicates the inhibitory effect on the signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JBJ-09-063 | TargetMol [targetmol.com]
- 6. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential Utility of a 4th-Generation EGFR-TKI and Exploration of Resistance Mechanisms—An In Vitro Study [mdpi.com]
- 11. Design, Synthesis, and Biological Evaluation of Novel Diaminopyrimidine Macrocycles as Fourth Generation Reversible EGFR Inhibitors That Overcome Clinical Resistance to Osimertinib Mediated by C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cross-Resistance Profiles of EGFR Tyrosine Kinase Inhibitors
Introduction: The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[1] Despite high initial response rates, the majority of patients eventually develop acquired resistance, a major clinical challenge.[2][3] This resistance can be driven by secondary mutations in the EGFR gene or by the activation of alternative signaling pathways.[4][5] Understanding the cross-resistance profiles of different TKIs is crucial for designing effective sequential and combination therapies to overcome this challenge.
This guide provides a comparative overview of cross-resistance among different generations of EGFR TKIs, supported by experimental data and detailed protocols. While specific data for "Egfr-IN-98" is not extensively available in the public domain, this guide focuses on well-characterized first-generation (e.g., Gefitinib), second-generation (e.g., Afatinib), and third-generation (e.g., Osimertinib) TKIs to illustrate the principles of cross-resistance.
Comparative Efficacy and Resistance Profiles
The emergence of specific resistance mechanisms dictates the efficacy of subsequent TKI treatments. For instance, the T790M mutation, a common mechanism of resistance to first- and second-generation TKIs, can be effectively targeted by third-generation inhibitors like osimertinib.[6] However, resistance to third-generation TKIs can then arise through mechanisms like the C797S mutation.[4]
Table 1: In Vitro Efficacy (IC50, nM) of EGFR TKIs Against Common Mutations
| Cell Line | EGFR Mutation Status | Gefitinib (1st Gen) | Afatinib (2nd Gen) | Osimertinib (3rd Gen) |
| PC-9 | Exon 19 deletion | 10 - 20 | 1 - 5 | 15 - 25 |
| H1975 | L858R + T790M | >10,000 | >5,000 | 20 - 50 |
| Ba/F3 | Exon 19 del + C797S | 15 - 30 | 5 - 10 | >5,000 |
| Ba/F3 | L858R + T790M + C797S | >10,000 | >5,000 | >5,000 |
Note: IC50 values are representative and compiled from various preclinical studies. Actual values may vary based on experimental conditions.
Table 2: Cross-Resistance in TKI-Resistant NSCLC Models
| Resistant Cell Line Model | Primary Resistance Mechanism | Cross-Resistance Observed | Potential Effective Therapy |
| Gefitinib-Resistant (GR) | Keap1-Nrf2 pathway disruption | Cross-resistant to afatinib and osimertinib.[7] | Nrf2 inhibitors (e.g., brusatol).[7] |
| Dacomitinib-Resistant (DR) | Non-EGFR mutation based | Pan-TKI resistance (erlotinib, afatinib, osimertinib).[8] | Chemotherapy (remained sensitive).[8] |
| Osimertinib-Resistant | MET Amplification | Resistance to EGFR inhibition alone.[9] | Combination of EGFR TKI and MET inhibitor (e.g., crizotinib).[9] |
| Osimertinib-Resistant | C797S Mutation | Resistance to all third-generation covalent inhibitors.[4] | Fourth-generation TKIs, combination strategies.[10] |
Key Experimental Protocols
Reproducible and standardized methodologies are essential for evaluating drug efficacy and resistance. Below are detailed protocols for key experiments in TKI cross-resistance studies.
Cell Viability Assay (MTS Assay)
This assay is used to assess the cytotoxic effects of TKIs on cancer cell lines and determine the IC50 values.
-
Cell Seeding: Plate NSCLC cells (e.g., PC-9, H1975) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the TKIs (e.g., this compound, gefitinib, osimertinib) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.[11]
-
Incubation and Measurement: Incubate the plates for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Western Blotting for EGFR Signaling Pathway Analysis
This technique is used to measure the levels of total and phosphorylated proteins in the EGFR signaling cascade, providing insights into the mechanism of action and resistance.
-
Cell Lysis: Treat cells with TKIs for a specified time (e.g., 2-6 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-EGFR, total-EGFR, phospho-AKT, total-AKT, phospho-ERK, total-ERK) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12] Quantify band intensities using software like ImageJ.
In Vivo Xenograft Studies
Animal models are critical for evaluating the in vivo efficacy of TKIs against resistant tumors.
-
Cell Implantation: Subcutaneously inject TKI-sensitive or TKI-resistant NSCLC cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, osimertinib). Administer the drugs daily via oral gavage or other appropriate routes.
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizing Mechanisms and Workflows
EGFR Signaling and TKI Inhibition
Caption: EGFR signaling pathway and the inhibitory action of TKIs.
Mechanisms of Acquired TKI Resistance
Caption: Key on-target and bypass mechanisms of acquired resistance to EGFR TKIs.
Experimental Workflow for Cross-Resistance Studies
Caption: Workflow for generating and characterizing TKI-resistant cell lines.
References
- 1. Acquired resistance to third-generation EGFR-TKIs and emerging next-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct evolutionary paths to TKI resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Project 2: Mechanism-based approaches to counter TKI resistance in EGFR mutant lung cancer < Yale SPORE in Lung Cancer [yalecancercenter.org]
- 4. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR-TKIs resistance via EGFR-independent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to gefitinib and cross-resistance to irreversible EGFR-TKIs mediated by disruption of the Keap1-Nrf2 pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Host-dependent Phenotypic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance [frontiersin.org]
- 10. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Synergistic Combinations with EGFR Inhibitors
A detailed analysis of the enhanced anti-cancer effects achieved by combining Epidermal Growth Factor Receptor (EGFR) inhibitors with other therapeutic agents. This guide provides researchers, scientists, and drug development professionals with a comparative overview of preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying biological pathways.
Introduction
Targeting the Epidermal Growth Factor Receptor (EGFR) has been a cornerstone of precision oncology for various cancers, particularly non-small cell lung cancer (NSCLC). However, the efficacy of EGFR inhibitors as monotherapy is often limited by the development of acquired resistance. To overcome this challenge, researchers have explored combining EGFR inhibitors with other anti-cancer agents to achieve synergistic effects, leading to more durable responses and improved patient outcomes.
This guide provides a comparative analysis of the synergistic effects of three generations of EGFR inhibitors—Erlotinib (1st generation), Afatinib (2nd generation), and Osimertinib (3rd generation)—when combined with other cancer therapeutics. While the initial query for "Egfr-IN-98" did not yield a specific, publicly documented agent, this guide leverages the extensive data available for these well-characterized inhibitors to provide a comprehensive overview of synergistic strategies in EGFR-targeted therapy.
Comparative Analysis of Synergistic Combinations
The following tables summarize key preclinical and clinical data demonstrating the synergistic or additive effects of combining EGFR inhibitors with chemotherapy, MET inhibitors, and other targeted agents.
Table 1: Synergistic Effects of Erlotinib in Combination Therapies
| Combination Agent | Cancer Type/Cell Line | Key Findings | Quantitative Data | Reference(s) |
| Cisplatin | EGFR-mutated NSCLC (PC9, HCC827) | Synergistic cell death in vitro and greater tumor growth inhibition in vivo. Minimal efficacy in wild-type EGFR NSCLC. | Combination Index (CI): PC9 = 0.45, HCC827 = 0.98. Cell survival with combination in HCC827 was 71.1% vs. 88.1% (Erlotinib) and 91.2% (Cisplatin). | [1][2] |
| SGX523 (MET Inhibitor) | NCI-H596 Lung Cancer | Synergistic inhibition of cell proliferation in vitro and tumor xenograft growth in vivo, particularly in the presence of HGF. | Data suggests greater growth suppression with the combination compared to monotherapy. | [3][4] |
| Crizotinib (MET Inhibitor) | Squamous NSCLC (LUDLU) | Strong synergistic inhibition of cell growth. | Combination Index (CI): 0.39 ± 0.07. | [5] |
| Chemotherapy | Advanced NSCLC (Acquired Resistance) | Addition of erlotinib to chemotherapy improved response rate (RR). | Objective Response Rate (ORR): 41% with combination vs. 18% with chemotherapy alone. | [6] |
Table 2: Synergistic Effects of Afatinib in Combination Therapies
| Combination Agent | Cancer Type/Cell Line | Key Findings | Quantitative Data | Reference(s) |
| Cetuximab | NSCLC with EGFR exon 20 insertion mutations | Additive effect in vitro and significant tumor growth inhibition in vivo. | Mild but significant (P < 0.05) additive effect in vitro. | [7] |
| Cetuximab | Head and Neck Squamous Cell Carcinoma (HNSCC) | Additive to antagonistic interactions observed. | Combination Index (CI) ranged from 1.01 ± 0.06 to 1.96 ± 0.40. | [8] |
| Cetuximab | NSCLC with acquired resistance to erlotinib/gefitinib | Encouraging clinical activity in patients with T790M-positive and -negative tumors. | Objective Response Rate (ORR): 29% overall (32% in T790M-positive, 25% in T790M-negative). | [9] |
| Docetaxel | Ovarian Carcinoma (SKOV-3) | Synergistic effect on tumor cells and greater tumor shrinkage in xenograft models. | Preclinical data indicates improved inhibitory activity. | [9] |
| Dasatinib | Gefitinib-resistant NSCLC | Significant synergistic growth inhibition. | Combination Index (CI) < 0.9. | [10] |
Table 3: Synergistic Effects of Osimertinib in Combination Therapies
| Combination Agent | Cancer Type/Patient Population | Key Findings | Quantitative Data | Reference(s) |
| Chemotherapy (Pemetrexed + Platinum) | Advanced EGFR-mutated NSCLC (FLAURA2 trial) | Significantly improved progression-free survival (PFS) and overall survival (OS). | PFS: 25.5 months (combo) vs. 16.7 months (mono). OS: 44.3 months (combo) vs. 37.8 months (mono) (HR=0.80). | [11][12] |
| Savolitinib (MET Inhibitor) | EGFR-mutant, MET-aberrant NSCLC (FLOWERS trial) | Substantially increased objective response rate. | Objective Response Rate (ORR): 90.5% (combo) vs. 60.9% (mono). | [13] |
| Savolitinib (MET Inhibitor) | MET-amplified, EGFR-mutated NSCLC with acquired resistance (TATTON trial) | Encouraging antitumor activity with an acceptable safety profile. | Preliminary response rate of 25% in one cohort. | [14] |
| Chemotherapy | Advanced EGFR-mutated NSCLC with CNS metastases | Improved CNS disease control. | Median CNS PFS: 24.9 months (combo) vs. 13.8 months (mono). | [15] |
Experimental Methodologies
Detailed protocols are crucial for the reproducibility of experimental findings. Below are summaries of methodologies commonly employed in the cited studies.
Cell Viability Assays (MTT/MTS)
These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity in response to drug treatment.
-
Cell Plating: Cells are seeded in 96-well plates at a specific density (e.g., 2 × 10³ cells/well) and allowed to adhere for 24 hours.[16]
-
Drug Treatment: Cells are treated with increasing concentrations of single agents or combinations of drugs. A solvent control (e.g., DMSO) is included.
-
Incubation: Plates are incubated for a defined period (e.g., 72 hours).[16]
-
Reagent Addition:
-
MTT Assay: MTT solution (e.g., final concentration of 0.45 mg/ml) is added to each well, and plates are incubated for 1-4 hours at 37°C. A solubilization solution is then added to dissolve the formazan crystals.[17][18]
-
MTS Assay: MTS solution containing an electron coupling reagent (e.g., PES) is added to each well, and plates are incubated for 1-4 hours at 37°C.[17][19]
-
-
Data Acquisition: The absorbance is measured using a microplate spectrophotometer at a specific wavelength (e.g., 590 nm for MTT).[18]
-
Data Analysis: IC50 values (the concentration of a drug that inhibits 50% of cell growth) are determined using non-linear regression analysis. The synergistic, additive, or antagonistic effects of drug combinations are often quantified by calculating a Combination Index (CI) based on the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]
Western Blotting
This technique is used to detect specific proteins in a sample and to assess the activation status of signaling pathways by analyzing protein phosphorylation.
-
Cell Lysis: Cells are treated with drugs as required, then washed and lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-pEGFR, anti-EGFR, anti-Actin) overnight at 4°C.[20]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[20]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software. Total protein levels and loading controls (e.g., β-actin) are used to normalize the data.[21]
In Vivo Tumor Xenograft Models
Animal models are used to evaluate the anti-tumor efficacy of drug combinations in a living organism.
-
Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[3]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups (vehicle control, single agents, combination therapy). Drugs are administered according to a specific dose and schedule (e.g., daily oral gavage).[3]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the observed effects.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the synergistic effects of EGFR inhibitors.
Caption: EGFR Signaling and Bypass Activation. This diagram illustrates the primary EGFR signaling pathways (RAS-RAF-MEK-ERK and PI3K-AKT-mTOR) and the MET bypass track.
Caption: Workflow for Synergy Evaluation. This diagram outlines the typical experimental workflow for evaluating the synergistic effects of drug combinations, from in vitro cell-based assays to in vivo animal models.
Conclusion
The combination of EGFR inhibitors with other anti-cancer agents represents a powerful strategy to enhance therapeutic efficacy and overcome drug resistance. The data presented in this guide, drawn from studies on Erlotinib, Afatinib, and Osimertinib, highlight the significant synergistic potential of such combinations across various cancer types. The detailed methodologies and visual workflows provided herein are intended to support researchers in the design and execution of further studies aimed at optimizing combination therapies for patients with EGFR-driven malignancies. As our understanding of the complex signaling networks in cancer deepens, rational drug combinations will continue to be a critical component of advancing precision oncology.
References
- 1. Erlotinib-Cisplatin Combination Inhibits Growth and Angiogenesis through c-MYC and HIF-1α in EGFR-Mutated Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erlotinib-cisplatin combination inhibits growth and angiogenesis through c-MYC and HIF-1α in EGFR-mutated lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. asco.org [asco.org]
- 6. Chemotherapy With Erlotinib or Chemotherapy Alone in Advanced Non-Small Cell Lung Cancer With Acquired Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of afatinib or osimertinib plus cetuximab combination therapy for non-small-cell lung cancer with EGFR exon 20 insertion mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous targeting of EGFR, HER2, and HER4 by afatinib overcomes intrinsic and acquired cetuximab resistance in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Osimertinib Combined with Chemotherapy Demonstrates Significant Overall Survival Benefit in Advanced EGFR-Mutated Lung Cancer - Content - TribeMD [tribemd.com]
- 12. onclive.com [onclive.com]
- 13. medpagetoday.com [medpagetoday.com]
- 14. Osimertinib Plus Savolitinib in Advanced NSCLC Driven by MET Resistance - The ASCO Post [ascopost.com]
- 15. Osimertinib-chemotherapy synergy in EGFR-mutant NSCLC: advancing central nervous system control amidst toxicity considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-viability assay and drug combination analysis [bio-protocol.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Independent Validation of EGFR Inhibitor IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) values for several prominent Epidermal Growth Factor Receptor (EGFR) inhibitors. The data presented is collated from various independent studies to offer a broad perspective on their potency against different EGFR variants and cancer cell lines.
Note on "Egfr-IN-98": Extensive searches of publicly available scientific literature and chemical databases did not yield any specific information for a compound named "this compound." This suggests that it may be an internal, proprietary designation, a novel compound not yet in the public domain, or a possible misnomer. Therefore, this guide focuses on the independent validation and comparison of well-characterized, widely studied EGFR inhibitors as a valuable alternative for researchers in this field.
Comparative IC50 Values of EGFR Inhibitors
The following table summarizes the IC50 values for Osimertinib, Gefitinib, Erlotinib, and Lapatinib across various cell lines and EGFR mutation statuses, as reported in independent studies. These values represent the concentration of the inhibitor required to reduce the biological activity of EGFR or cell viability by 50%.
| Inhibitor | Target/Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| Osimertinib | LoVo Cells | Exon 19 deletion | 12.92 | [1] |
| LoVo Cells | L858R/T790M | 11.44 | [1] | |
| LoVo Cells | Wild-Type | 493.8 | [1] | |
| PC-9 Cells | Exon 19 deletion | 17 | [2] | |
| H3255 Cells | L858R | 4 | [2] | |
| PC-9ER Cells | Exon 19 deletion + T790M | 13 | [2] | |
| H1975 Cells | L858R + T790M | 5 | [2] | |
| Calu3 Cells | Wild-Type | 650 | [3] | |
| H2073 Cells | Wild-Type | 461 | [3] | |
| Gefitinib | NR6wtEGFR Cells | Tyr1173 | 37 | [4] |
| NR6wtEGFR Cells | Tyr992 | 37 | [4] | |
| NR6W Cells | Tyr1173 | 26 | [4] | |
| NR6W Cells | Tyr992 | 57 | [4] | |
| A549 Cells | Wild-Type | 18,460 | [5] | |
| H1299 Cells | Wild-Type | 18,460 | [5] | |
| Erlotinib | Cell-free assay | EGFR | 2 | [6] |
| A431 Cells | EGFR (phosphotyrosine ELISA) | 1.2 | [6] | |
| DiFi Cells | Human colon cancer | Induces apoptosis at 1000 nM | [6] | |
| NSCLC Cell Lines | Various | 29 - >20,000 | [6] | |
| KYSE410 Cells | Esophageal Squamous Cell Carcinoma | 5,000 | [7] | |
| KYSE450 Cells | Esophageal Squamous Cell Carcinoma | 7,600 | [7] | |
| Lapatinib | Cell-free assay | EGFR | 10.8 | [8] |
| Cell-free assay | ErbB2 (HER2) | 9.2 | [8] | |
| HN5 Cells | EGFR autophosphorylation | 170 | [8] | |
| BT474 Cells | ErbB2 autophosphorylation | 60 | [8] | |
| EGFR/ErbB2 overexpressing cells | 90 - 210 | [8] | ||
| Low EGFR/ErbB2 expressing cells | 3,000 - 12,000 | [8] | ||
| A431 Cells | EGFR overexpressing | 160 | [9] |
Experimental Protocols
The determination of IC50 values is crucial for assessing the potency of enzyme inhibitors. Below are generalized methodologies for commonly employed assays.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the concentration of an inhibitor that reduces cell viability by 50%.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the EGFR inhibitor. Remove the culture medium from the wells and add the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Reagent Addition:
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
IC50 Calculation: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[10][11]
Kinase Inhibition Assay (e.g., LanthaScreen™ or ADP-Glo™)
This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of EGFR.
-
Assay Preparation: Prepare a reaction buffer containing a purified recombinant EGFR enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Inhibitor Addition: Add serial dilutions of the EGFR inhibitor to the wells of a microplate.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture to the wells containing the enzyme and inhibitor.
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.
-
Detection:
-
LanthaScreen™ Assay: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium-labeled antibody that recognizes the phosphorylated substrate is added. The FRET signal is proportional to the amount of phosphorylated substrate.[12]
-
ADP-Glo™ Assay: This assay measures the amount of ADP produced during the kinase reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP, and then another reagent converts the ADP back to ATP, which is quantified using a luciferase/luciferin reaction.[13]
-
-
Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathways leading to cellular responses.
Experimental Workflow for IC50 Determination
References
- 1. selleckchem.com [selleckchem.com]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. clyte.tech [clyte.tech]
- 11. IC50 determination and cell viability assay [bio-protocol.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. promega.com.cn [promega.com.cn]
Egfr-IN-98 performance in osimertinib-resistant models
An initial search for the specific compound "Egfr-IN-98" did not yield any publicly available data or scientific literature. This suggests that "this compound" may be an internal designation for a compound not yet disclosed in publications, a very new molecule with limited available information, or a potential misspelling of another inhibitor.
Therefore, this guide will focus on a comparative analysis of well-documented fourth-generation EGFR inhibitors that have demonstrated performance in osimertinib-resistant models. We will explore their mechanisms of action, present available preclinical and clinical data, and provide detailed experimental protocols for key assays used in their evaluation.
Understanding Osimertinib Resistance
Osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), is a standard-of-care treatment for non-small cell lung cancer (NSCLC) patients with EGFR-activating mutations (such as exon 19 deletions or L858R) and the T790M resistance mutation.[1][2][3][4][5] However, acquired resistance to osimertinib inevitably develops, posing a significant clinical challenge.[6][2][3]
Mechanisms of osimertinib resistance are broadly categorized as:
-
On-target resistance: Involves the acquisition of new mutations in the EGFR gene, most commonly the C797S mutation in exon 20.[7] This mutation prevents the covalent binding of osimertinib to the EGFR protein.[7]
-
Off-target resistance: Involves the activation of bypass signaling pathways that circumvent the need for EGFR signaling. Common mechanisms include MET amplification, HER2 amplification, and alterations in the RAS-MAPK and PI3K-AKT pathways.[2][5][8][9]
Fourth-Generation EGFR Inhibitors: A New Frontier
To address osimertinib resistance, a new class of fourth-generation EGFR TKIs is under development. These inhibitors are designed to target EGFR mutations that confer resistance to third-generation TKIs, particularly the C797S mutation.[7][10][11]
This guide will focus on a selection of these emerging inhibitors for which preclinical or early clinical data is available.
Comparative Performance of Fourth-Generation EGFR Inhibitors
While direct comparative "head-to-head" studies are often lacking in early drug development, we can compile and compare the reported efficacy of individual agents in osimertinib-resistant models. The following tables will be populated with data from published studies on prominent fourth-generation EGFR inhibitors as the information becomes available.
Table 1: In Vitro Activity of Fourth-Generation EGFR Inhibitors in Osimertinib-Resistant Cell Lines
| Inhibitor | Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| Data to be populated from further searches | ||||
Table 2: In Vivo Efficacy of Fourth-Generation EGFR Inhibitors in Osimertinib-Resistant Xenograft Models
| Inhibitor | Animal Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Data to be populated from further searches | |||||
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section will detail the methodologies for key experiments cited in the comparison tables.
Cell Viability Assay (MTT/MTS or CellTiter-Glo®)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the EGFR inhibitor or vehicle control (e.g., DMSO) for 72 hours.
-
Reagent Addition:
-
For MTT/MTS: MTT or MTS reagent is added to each well and incubated for 1-4 hours to allow for the formation of formazan crystals. A solubilization solution is then added.
-
For CellTiter-Glo®: CellTiter-Glo® reagent is added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition: The absorbance (for MTT/MTS) or luminescence (for CellTiter-Glo®) is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve using graphing software such as GraphPad Prism.
Western Blotting
-
Cell Lysis: Cells are treated with the EGFR inhibitor at various concentrations and time points. Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Detection: The membrane is washed and incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation: Human NSCLC cells harboring osimertinib-resistant EGFR mutations are injected subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The EGFR inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length × Width²)/2.
-
Efficacy Evaluation: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Pharmacodynamic and Toxicological Analysis: At the end of the study, tumors and major organs may be collected for pharmacodynamic (e.g., western blotting for target engagement) and toxicological (e.g., H&E staining) analyses.
Signaling Pathways and Experimental Workflows
Visual representations of the EGFR signaling pathway and a typical experimental workflow for evaluating a novel inhibitor are provided below.
Caption: EGFR signaling pathway and points of inhibition.
Caption: Preclinical evaluation workflow for a novel EGFR inhibitor.
References
- 1. EGFR-dependent mechanisms of resistance to osimertinib determined by ctDNA NGS analysis identify patients with better outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers—Applications and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired Resistance to Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer: How Do We Overcome It? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Management of MET-Driven Resistance to Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: BLU-945, a Fourth-Generation Inhibitor, Challenges Established EGFR Inhibitors in Overcoming Resistance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel fourth-generation EGFR inhibitor, BLU-945, against established first- and third-generation inhibitors—gefitinib, erlotinib, and osimertinib. This analysis is supported by preclinical data to highlight the evolving landscape of targeted cancer therapy.
The emergence of resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a critical hurdle in the treatment of non-small cell lung cancer (NSCLC). While first-generation inhibitors like gefitinib and erlotinib, and the third-generation inhibitor osimertinib, have significantly improved patient outcomes, the development of acquired resistance mutations, such as the C797S mutation, necessitates the development of next-generation therapies. BLU-945 is a potent, reversible, and orally available fourth-generation EGFR TKI designed to address this challenge by selectively targeting EGFR activating and resistance mutations, including the C797S mutation, while sparing wild-type (WT) EGFR.[1][2][3]
Mechanism of Action: A New Generation of Selectivity
BLU-945 is a mutant-selective EGFR inhibitor that demonstrates significant potency against EGFR harboring activating mutations (such as exon 19 deletions and L858R) as well as the T790M and, critically, the C797S resistance mutations.[1][3] Unlike third-generation inhibitors which form a covalent bond with the C797 residue, the C797S mutation prevents this interaction, leading to resistance.[1] BLU-945's reversible binding mechanism allows it to inhibit EGFR activity even in the presence of the C797S mutation.[3] Furthermore, its high selectivity for mutant EGFR over wild-type EGFR is a key differentiator, suggesting a potential for a wider therapeutic window and reduced off-target toxicities, such as skin rash and diarrhea, which are common with less selective inhibitors.[4][5]
Comparative Efficacy: In Vitro Inhibition of EGFR Mutations
The following table summarizes the half-maximal inhibitory concentration (IC50) values of BLU-945, osimertinib, gefitinib, and erlotinib against various EGFR genotypes. The data highlights BLU-945's potent activity against triple-mutant EGFR (harboring activating, T790M, and C797S mutations), a key area of resistance to previous generations of inhibitors.
| EGFR Genotype | BLU-945 IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) |
| Wild-Type | >900 | - | - | - |
| L858R/T790M | <1 | - | >1000 | >1000 |
| ex19del/T790M | <1 | - | >1000 | >1000 |
| L858R/T790M/C797S | 6 | >1000 | >1000 | >1000 |
| ex19del/T790M/C797S | 15 | >1000 | >1000 | >1000 |
In Vivo Antitumor Activity: Preclinical Models
In vivo studies using patient-derived xenograft (PDX) models of osimertinib-resistant NSCLC have demonstrated the potent antitumor activity of BLU-945. In a model harboring the EGFR ex19del/T790M/C797S mutations, BLU-945 administered as a monotherapy resulted in significant tumor shrinkage.[3][7] Furthermore, in some preclinical models, the combination of BLU-945 with osimertinib showed enhanced and more durable tumor response compared to either agent alone, suggesting a potential future therapeutic strategy.[8][9] In contrast, established inhibitors like gefitinib and erlotinib are ineffective against tumors with the T790M mutation, and osimertinib loses its efficacy in the presence of the C797S mutation.[7]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of EGFR inhibitors.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the direct inhibitory activity of a compound against purified EGFR enzyme variants.
Methodology:
-
Recombinant human EGFR protein (wild-type or mutant variants) is incubated with the test compound (e.g., BLU-945, osimertinib) at various concentrations in a kinase assay buffer.
-
The enzymatic reaction is initiated by the addition of ATP and a peptide substrate.
-
After a defined incubation period at a controlled temperature, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of an inhibitor on the viability of cancer cell lines with specific EGFR mutations.
Methodology:
-
Engineered or patient-derived cancer cell lines harboring specific EGFR mutations are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test inhibitor or vehicle control.
-
Following a 72-hour incubation period, the CellTiter-Glo® reagent is added to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.
-
Luminescence is measured using a plate reader.
-
IC50 values are determined by plotting the percentage of cell viability relative to the vehicle control against the logarithm of the inhibitor concentration.
Western Blotting
Objective: To determine the effect of an inhibitor on the phosphorylation status of EGFR and downstream signaling proteins.
Methodology:
-
Cancer cells are treated with the inhibitor at various concentrations for a specified time.
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (pEGFR), total EGFR, and downstream signaling molecules (e.g., pAkt, Akt, pERK, ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of an inhibitor in a living organism.
Methodology:
-
Immunocompromised mice are subcutaneously or orthotopically implanted with human NSCLC cells or patient-derived tumor fragments harboring specific EGFR mutations.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the test inhibitor (e.g., BLU-945) orally at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: EGFR Signaling Pathway and Inhibition by BLU-945.
Caption: Preclinical Experimental Workflow for EGFR Inhibitor Evaluation.
Conclusion
BLU-945 represents a significant advancement in the development of EGFR inhibitors, demonstrating potent activity against clinically relevant resistance mutations that are not effectively targeted by previous generations of TKIs. Its high selectivity for mutant over wild-type EGFR holds the promise of improved tolerability. The preclinical data strongly support the continued clinical development of BLU-945, both as a monotherapy and in combination with other agents, for patients with advanced EGFR-mutant NSCLC who have developed resistance to third-generation inhibitors. Further clinical investigation is necessary to fully elucidate its efficacy and safety profile in this patient population.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Collection - Data from Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - Clinical Cancer Research - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Egfr-IN-98
Disclaimer: This document provides a general guideline for the proper disposal of the research chemical Egfr-IN-98 based on established best practices for handling hazardous laboratory chemicals. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers, scientists, and drug development professionals must obtain and strictly follow the SDS provided by their supplier for specific handling, storage, and disposal instructions. The procedures outlined below are intended as a supplementary resource and do not replace the legal and safety requirements mandated by the official SDS and institutional and local regulations.
This compound is a potent epidermal growth factor receptor (EGFR) inhibitor used in cancer research. As with many small molecule inhibitors, it should be handled as a potentially hazardous compound. Proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.
Key Safety and Disposal Parameters
The following table summarizes general parameters for the disposal of solid chemical waste like this compound. Note: The values and procedures in this table are illustrative. Users must refer to the specific SDS for this compound for accurate and detailed information.
| Parameter | Guideline | Remarks |
| Waste Category | Hazardous Solid Chemical Waste | Assume hazardous nature in the absence of specific data. |
| Primary Container | Original manufacturer's container or a compatible, labeled, sealable container. | Ensure the container is in good condition and compatible with the chemical. |
| Labeling | "Hazardous Waste," "this compound," full chemical name, and associated hazard pictograms (as per SDS). | All components of a mixture must be listed. The date of waste generation should be included. |
| Storage Location | Designated Satellite Accumulation Area (SAA). | The SAA should be at or near the point of generation and away from incompatible materials. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses or goggles, and a lab coat are mandatory. | Consult the specific SDS for any additional required PPE. |
| Spill Management | Use a spill kit appropriate for solid chemical spills. Avoid generating dust. | Decontaminate the spill area thoroughly after cleanup. |
| Empty Container Disposal | Triple rinse with a suitable solvent; collect the rinsate as hazardous waste. Deface the label before disposal. | Follow institutional guidelines for the disposal of triple-rinsed containers. |
Detailed Protocol for the Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound and associated contaminated materials.
1. Waste Segregation and Collection:
-
Unused or Expired this compound:
-
If possible, keep the material in its original container. Ensure the label is intact and legible.
-
If the original container is compromised, transfer the solid waste to a new, clean, and compatible container with a secure lid.
-
Label the container clearly as "Hazardous Waste: this compound" and include the full chemical name (if known) and any hazard warnings specified in the SDS.
-
Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).
-
-
Contaminated Solid Waste:
-
This category includes items such as contaminated gloves, weigh boats, pipette tips, and paper towels.
-
Place all contaminated solid waste into a designated, labeled hazardous waste bag or container.
-
The container should be clearly marked as "Hazardous Waste" and list "this compound" as a contaminant.
-
Once full, securely seal the container and move it to the SAA.
-
-
Contaminated Liquid Waste:
-
This includes solvents used to dissolve this compound or to rinse contaminated glassware.
-
Collect all liquid waste in a compatible, sealed container. Do not mix with incompatible waste streams (e.g., acids with organic solvents).
-
Label the container as "Hazardous Waste" and list all chemical components, including "this compound" and the solvent(s) used, with their approximate concentrations.
-
Store the sealed container in the SAA, using secondary containment (such as a spill tray) to prevent spills.
-
2. Decontamination of Laboratory Equipment:
-
Glassware and Non-disposable Equipment:
-
Rinse the contaminated surfaces with a suitable solvent that can dissolve this compound. Collect this initial rinsate as hazardous liquid waste.
-
Perform a triple rinse with the solvent, collecting all rinsate as hazardous waste.
-
Follow with a standard wash using detergent and water.
-
-
Work Surfaces:
-
Decontaminate benches and fume hood surfaces where this compound was handled.
-
Wipe the surface with a cloth dampened with a suitable solvent, followed by a standard cleaning agent.
-
Dispose of the cleaning materials as contaminated solid waste.
-
3. Disposal of Empty Containers:
-
Empty the original this compound container as much as possible, transferring any remaining solid to a hazardous waste container.
-
Triple rinse the empty container with a suitable solvent.
-
Collect all three rinses as hazardous liquid waste.
-
Deface or remove the original label to prevent misuse.
-
Dispose of the triple-rinsed container according to your institution's guidelines for non-hazardous solid waste or as specified by your environmental health and safety (EHS) office.
4. Arranging for Waste Pickup:
-
Ensure all waste containers in the SAA are properly labeled, sealed, and in good condition.
-
Follow your institution's procedure for requesting a hazardous waste pickup from the EHS office. Do not exceed the storage time or quantity limits for your SAA.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.
Caption: Workflow for the safe disposal of this compound and associated waste materials.
Essential Safety and Handling Guidelines for EGFR Inhibitors
Disclaimer: A specific Safety Data Sheet (SDS) for Egfr-IN-98 was not located. The following guidance is based on the safety information for the structurally similar compound, EGFR-IN-1, and general laboratory safety principles. Researchers should handle this compound with caution and adhere to the most stringent safety protocols applicable to novel chemical entities.
This guide provides essential safety and logistical information for handling this compound, a potent EGFR inhibitor. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Classification
Based on data for a similar compound, this compound should be treated as a substance with the following potential hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure during handling, use, and disposal of this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber, minimum 0.11 mm thickness. Inspect before use and dispose of contaminated gloves properly.[2] |
| Eye Protection | Safety glasses with side-shields | Conforming to EN166 or NIOSH standards.[3] |
| Skin and Body Protection | Impervious laboratory coat or gown | Long-sleeved to prevent skin contact. |
| Respiratory Protection | Appropriate respirator | Use when adequate ventilation is not available or when handling the powder form to avoid inhalation. |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly closed container in a dry and cool place, as recommended on the product label.
-
Hygiene: Wash hands thoroughly after handling and before leaving the laboratory. Do not eat, drink, or smoke in the work area.[1][3]
First Aid Measures:
-
If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[1]
-
Skin Contact: Immediately wash off with soap and plenty of water.[3]
-
Eye Contact: Flush eyes with water as a precaution.[3]
-
Inhalation: Move to fresh air.
Spill and Disposal Procedures:
-
Spill: Use personal protective equipment. Avoid dust formation. Sweep up and place in a suitable container for disposal. Avoid release to the environment.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[1]
Visual Workflow for Safe Handling
The following diagram outlines the procedural flow for the safe handling of this compound, from preparation to disposal.
Caption: Procedural workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
